molecular formula C31H37NO4 B1247289 Pyrrocidine A

Pyrrocidine A

Cat. No.: B1247289
M. Wt: 487.6 g/mol
InChI Key: KXMGXXHZDLJDBH-UHLMFRFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrocidine A (CAS 428439-24-1) is a natural product isolated from endophytic fungi, characterized by a unique 13-membered macrocyclic alkaloid structure incorporating a tetramic acid moiety and a critical α,β-unsaturated carbonyl group . This compound is supplied strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. This compound demonstrates potent and broad-spectrum bioactivity valuable for microbiological and oncological research. This compound exhibits potent cytotoxicity against human cancer cell lines, including acute promyelocytic leukemia HL60 cells . Its mechanism of action involves inducing caspase-mediated apoptosis, evidenced by nuclear condensation and DNA fragmentation, which can be suppressed by pan-caspase inhibitors . A key feature of its bioactivity is the presence of the α,β-unsaturated carbonyl group, which serves as an electrophilic Michael acceptor. This group reacts with cellular thiols, such as those in glutathione and N-acetyl-L-cysteine, leading to caspase activation and programmed cell death . The activity is notably 70-fold higher than its analog, Pyrrocidine B, which lacks this functional group, underscoring the moiety's critical role . Profiling using the JFCR39 panel of human cancer cell lines indicates that this compound operates through a mechanism distinct from that of many clinical anticancer drugs, suggesting its value as a novel chemical probe in cancer biology and drug discovery pathways . In addition to its apoptosis-inducing properties, this compound is a known antibiotic with potent activity against Gram-positive bacteria, including drug-resistant strains . Researchers can utilize this compound for various applications, including fundamental research on apoptosis mechanisms, antimicrobial agent studies, and as a lead compound in the development of new therapeutic strategies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H37NO4

Molecular Weight

487.6 g/mol

IUPAC Name

(3S,4R,5S,7R,9S,10R,13R,14S,19R,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,16(26),21(25),22-pentaene-15,17-dione

InChI

InChI=1S/C31H37NO4/c1-6-20-12-18(4)25-24-23(20)27(33)22-15-31(35,32-29(22)34)14-19-7-9-21(10-8-19)36-28(24)26-17(3)11-16(2)13-30(25,26)5/h6-10,12,15-17,20,23-26,28,35H,1,11,13-14H2,2-5H3,(H,32,34)/t16-,17+,20-,23+,24-,25+,26+,28+,30+,31-/m1/s1

InChI Key

KXMGXXHZDLJDBH-UHLMFRFDSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]([C@H]2[C@@H]3[C@@H]4[C@H]([C@@H](C=C([C@@H]4[C@@]2(C1)C)C)C=C)C(=O)C5=C[C@](CC6=CC=C(O3)C=C6)(NC5=O)O)C

Canonical SMILES

CC1CC(C2C3C4C(C(C=C(C4C2(C1)C)C)C=C)C(=O)C5=CC(CC6=CC=C(O3)C=C6)(NC5=O)O)C

Synonyms

pyrrocidine A

Origin of Product

United States

Foundational & Exploratory

The Antifungal Properties of Pyrrocidine A: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pyrrocidine A, a macrocyclic alkaloid produced by endophytic fungi such as Sarocladium zeae (formerly Acremonium zeae), has emerged as a compound of interest due to its potent antimicrobial properties. Initially recognized for its strong activity against Gram-positive bacteria, its antifungal capabilities present a promising avenue for the development of novel therapeutic and agricultural agents. This technical guide provides an in-depth analysis of the antifungal properties of this compound, summarizing its activity spectrum, detailing its mechanisms of action, and providing standardized protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal compounds.

Introduction

This compound is a polyketide-amino acid-derived antibiotic produced by the endophytic fungus Sarocladium zeae, which is often found in maize.[1] It belongs to a class of rare 13-membered macrocyclic alkaloids and is distinguished from its co-metabolite, Pyrrocidine B, by the presence of an α,β-unsaturated carbonyl group.[2] This structural feature is critical to its biological activity. While its potent antibacterial effects are well-documented, this compound also exhibits significant, albeit more moderate, activity against a range of pathogenic and phytopathogenic fungi.[1][3] This whitepaper consolidates the current scientific knowledge on the antifungal profile of this compound.

Antifungal Spectrum and Efficacy

The antifungal activity of this compound has been evaluated against several fungal species. Its efficacy is most pronounced against certain plant pathogens, with moderate activity observed against opportunistic human pathogens. This compound is consistently reported to be more active than Pyrrocidine B.[1]

Quantitative Antifungal Activity

The in vitro antifungal activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The available quantitative data for this compound are summarized in the tables below.

Table 1: In Vitro Antifungal Activity of this compound against Human Pathogenic Fungi

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans8[3]

Table 2: In Vitro Antifungal Activity of this compound against Phytopathogenic Fungi

Fungal SpeciesAssay TypeEffective Concentration (µg/mL)% Growth InhibitionReference
Fusarium verticillioidesGrowth Inhibition20Not specified, but significant[4]
Fusarium verticillioidesGrowth Inhibition (A+B Combo)14~95%[4]
Aspergillus flavusQualitativeActiveNot Applicable[1][3]
Fusarium graminearumQualitativeActiveNot Applicable[1]
Nigrospora oryzaeQualitativeActiveNot Applicable[1]
Stenocarpella maydisQualitativeActiveNot Applicable[1]
Rhizoctonia zeaeQualitativeActiveNot Applicable[1]
Alternaria alternataQualitativeActiveNot Applicable[1]
Cladosporium cladosporioidesQualitativeActiveNot Applicable[1]
Curvularia lunataQualitativeActiveNot Applicable[1]

Note: Many studies report qualitative activity ("active") without providing specific MIC values. Further research is needed to quantify the activity against a broader range of Aspergillus species and dermatophytes.

Mechanism of Action

The antifungal mechanism of this compound is multifaceted and appears to be fungus-specific in some cases. Two primary mechanisms have been proposed based on current research.

Induction of Apoptosis via Michael Addition

A key structural feature of this compound is the α,β-unsaturated carbonyl group, which is absent in the less active Pyrrocidine B.[2] This moiety is a reactive Michael acceptor. It is proposed that this compound can form covalent bonds with nucleophilic groups in cellular macromolecules, particularly the thiol groups of cysteine residues in proteins like glutathione and N-acetyl-l-cysteine.[2] This interaction can disrupt cellular redox balance and protein function, ultimately triggering a caspase-mediated apoptotic cascade, leading to programmed cell death. This mechanism has been primarily demonstrated through its cytotoxic effects on human cancer cells but is a plausible general mechanism for its antimicrobial activity.[2]

Michael_Addition_MoA PyrA This compound (α,β-unsaturated carbonyl) Adduct Covalent Adduct Formation PyrA->Adduct Michael Addition Thiol Cellular Thiols (e.g., Glutathione, Cysteine residues) Thiol->Adduct Disruption Disruption of Protein Function & Redox Homeostasis Adduct->Disruption Apoptosis Apoptosis Induction (Caspase Activation) Disruption->Apoptosis Death Fungal Cell Death Apoptosis->Death

Caption: Proposed apoptotic mechanism of this compound via Michael addition.

Genetic Repression in Fusarium verticillioides

In the mycotoxigenic fungus Fusarium verticillioides, this compound acts as a molecular switch for fumonisin biosynthesis.[5] Transcriptomic studies have revealed that exposure to this compound leads to a massive (several thousand-fold) upregulation of the gene FvZBD1.[4][5] This gene is located adjacent to the fumonisin biosynthetic gene cluster and acts as a genetic repressor of it.[5] By inducing FvZBD1, this compound effectively shuts down the production of the harmful mycotoxin.

Furthermore, studies indicate a synergistic growth inhibition effect when this compound is combined with Pyrrocidine B. This synergy appears to involve different molecular targets. While this compound's activity is linked to FvZBD1, which confers partial tolerance to it, a different gene encoding an ABC transporter, FvABC3, has been identified as critical for resistance to Pyrrocidine B.[4] A knockout of FvABC3 renders the fungus hypersensitive to Pyrrocidine B. This suggests a complex interaction where the two compounds inhibit fungal growth through distinct but complementary pathways.

Fusarium_MoA cluster_pyr Pyrrocidines cluster_fungus Fusarium verticillioides Cell PyrA This compound FvZBD1 FvZBD1 Gene PyrA->FvZBD1 Induces (x4000) Growth Fungal Growth PyrA->Growth Inhibits Inhibition Synergistic Growth Inhibition PyrA->Inhibition PyrB Pyrrocidine B PyrB->Growth Inhibits PyrB->Inhibition Fum_Cluster Fumonisin Gene Cluster FvZBD1->Fum_Cluster Represses FvABC3 FvABC3 Transporter FvABC3->PyrB Exports (Resistance) Inhibition->Growth

Caption: this compound and B interaction model in F. verticillioides.

Key Experimental Protocols

Standardized methods are crucial for evaluating and comparing the antifungal activity of compounds like this compound. The broth microdilution method is the most common and accepted technique for determining MIC values.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3 for yeasts and M38-A3 for filamentous fungi) and is suitable for screening the antifungal activity of this compound.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal strain.

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Target fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well, U-bottom microtiter plates

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

  • Sterile water, PBS, and appropriate solvents (e.g., DMSO)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

    • Molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar until sporulation occurs (5-7 days). Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640 medium.

  • Plate Preparation (Serial Dilution):

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except the first column.

    • Add 200 µL of the highest concentration of this compound (prepared at 2x the final desired concentration in RPMI-1640) to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at 35°C. Incubation time is typically 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control well.

  • Reading Results:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control well. Results can be read visually or spectrophotometrically at 600 nm.

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Directions

This compound is a promising natural product with demonstrable antifungal activity, particularly against phytopathogenic fungi like Fusarium verticillioides. Its unique mechanisms of action, including the potential for apoptosis induction and the targeted manipulation of fungal genetic pathways, differentiate it from many existing antifungal agents. However, to fully realize its potential, further research is required.

Key areas for future investigation include:

  • Broad-Spectrum Quantitative Analysis: Determining the MIC values of pure this compound against a wider array of clinically relevant fungi, including various Aspergillus species, non-albicans Candida species, and dermatophytes.

  • General Mechanism of Action: Elucidating the primary antifungal mechanism in model organisms like Saccharomyces cerevisiae or Candida albicans to understand if the apoptosis-induction model is broadly applicable.

  • In Vivo Efficacy and Toxicology: Assessing the performance of this compound in animal models of fungal infection and conducting comprehensive toxicological studies to evaluate its safety profile for potential therapeutic use.

  • Synergistic Interactions: Further exploring the synergy between this compound and B, as well as its potential combination with existing antifungal drugs to enhance efficacy and combat resistance.

The data presented in this whitepaper underscore the potential of this compound as a lead compound for the development of the next generation of antifungal agents.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Pyrrocidine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrocidine A, a polyketide-derived natural product, has demonstrated significant promise as an antibacterial agent. This technical guide provides a comprehensive overview of its antibacterial spectrum, focusing on quantitative data, detailed experimental methodologies for its evaluation, and an exploration of its mechanism of action. This compound exhibits potent activity, particularly against Gram-positive bacteria, including drug-resistant strains. This document serves as a core resource for researchers engaged in the exploration and development of novel antimicrobial compounds.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. This compound, a macrocyclic alkaloid produced by various fungi, has emerged as a promising candidate in this area.[1][2] Its complex structure, featuring an α,β-unsaturated carbonyl group, is believed to be crucial for its biological activity.[2] This guide delves into the specifics of this compound's antibacterial efficacy, providing the technical details necessary for its study and potential development as a therapeutic agent.

Antibacterial Spectrum of this compound

This compound has demonstrated a broad range of antibacterial activity, with a notable potency against Gram-positive organisms. It has also shown efficacy against certain fungi and a limited number of Gram-negative bacteria.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a panel of clinically relevant bacteria and fungi. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in an in vitro susceptibility test.

MicroorganismStrainMIC (µg/mL)Reference
Gram-Positive Bacteria
Staphylococcus aureusATCC 25923Value not explicitly found in search results
Bacillus subtilisATCC 6633Value not explicitly found in search results
Streptococcus pneumoniaeClinical IsolateModerate Activity[2]
Gram-Negative Bacteria
Escherichia coliATCC 25922Value not explicitly found in search results
Pseudomonas aeruginosaATCC 27853Value not explicitly found in search results
Clavibacter michiganense subsp. nebraskenseCausal agent of Goss's bacterial wiltPotent Activity[3]
Pantoea stewartiiIneffective[3]
Fungi
Candida albicansATCC 90028Moderate Activity[2]
Aspergillus flavusSignificant in vitro activity[3]
Fusarium verticillioidesSignificant in vitro activity[3]
Fusarium graminearumPotent Activity[3]

Note: While several sources confirm the potent activity of this compound against Gram-positive bacteria, specific MIC values against standard reference strains like S. aureus ATCC 25923 and B. subtilis ATCC 6633 were not explicitly available in the provided search results. Further focused studies are required to establish these precise values.

Mechanism of Action

The prevailing hypothesis for this compound's biological activity, including its antibacterial effects, centers on the reactivity of its α,β-unsaturated carbonyl group.

Proposed Antibacterial Signaling Pathway

The mechanism is thought to proceed via a Michael addition reaction, where nucleophilic residues in bacterial proteins, particularly the thiol groups of cysteine residues, attack the electrophilic β-carbon of the unsaturated carbonyl moiety. This covalent modification can lead to enzyme inhibition and disruption of essential cellular processes. One potential target is the enzyme MurA, which is involved in the early stages of peptidoglycan biosynthesis, a critical component of the bacterial cell wall.[4]

PyrrocidineA_Mechanism Pyrrocidine_A This compound (α,β-unsaturated carbonyl) Bacterial_Cell Bacterial Cell Pyrrocidine_A->Bacterial_Cell Enters Cell MurA MurA Enzyme (Cysteine Residue) Pyrrocidine_A->MurA Michael Addition (Covalent Bonding) Cell_Wall_Synthesis Cell Wall Synthesis (Peptidoglycan Biosynthesis) Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Leads to Inhibition Inhibition MurA->Inhibition Inhibition->Cell_Wall_Synthesis Disrupts

Caption: Proposed mechanism of this compound's antibacterial action.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized and reproducible experimental protocols. The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of this compound against a panel of bacteria.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis Prep_Pyrrocidine 1. Prepare this compound Stock Solution Serial_Dilution 4. Perform 2-fold serial dilutions of this compound in a 96-well plate Prep_Pyrrocidine->Serial_Dilution Prep_Media 2. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Prep_Media->Serial_Dilution Prep_Inoculum 3. Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation 5. Inoculate each well with the standardized bacterial suspension Prep_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation 6. Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Read_MIC 7. Visually inspect for turbidity to determine the MIC Incubation->Read_MIC

Caption: Workflow for MIC determination using the broth microdilution method.

4.1.1. Materials

  • This compound

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips

  • Spectrophotometer or McFarland standards

  • Incubator

4.1.2. Procedure

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with CAMHB to achieve the desired concentration range.

  • Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Include a growth control (no antibiotic) and a sterility control (no bacteria) for comparison.

Conclusion

This compound exhibits a compelling antibacterial profile, particularly against Gram-positive bacteria. Its unique structure and proposed mechanism of action make it an attractive scaffold for further drug development. This guide provides a foundational understanding of its antibacterial spectrum and the methodologies required for its investigation. Future research should focus on elucidating the precise molecular targets of this compound in bacteria and establishing a more comprehensive quantitative dataset of its activity against a wider range of clinical isolates, including multidrug-resistant strains. This will be crucial in advancing this compound from a promising natural product to a potential therapeutic agent in the fight against bacterial infections.

References

Methodological & Application

Application Notes and Protocols: Extraction of Pyrrocidine A from Fungal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrocidine A is a potent polyketide-amino acid-derived antibiotic produced by the endophytic fungus Sarocladium zeae (formerly known as Acremonium zeae).[1][2] This macrocyclic alkaloid exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and various fungal pathogens of maize.[1][2][3] Furthermore, this compound has demonstrated potent apoptosis-inducing activity against human leukemia HL60 cells, highlighting its potential as a lead compound in anticancer drug discovery.[4] These promising biological activities necessitate a robust and reproducible protocol for its extraction and purification from fungal cultures to facilitate further research and development.

This document provides a detailed protocol for the cultivation of Sarocladium zeae, followed by the extraction and purification of this compound. The methodology is compiled from established practices in natural product chemistry and mycology.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₃₁H₃₇NO₄[5]
Molecular Weight 487.6 g/mol [5]
Appearance Light yellowish, odorless compound[6]
Solubility Soluble in most organic solvents, sparingly soluble in water.[6][7]

Experimental Protocols

The overall workflow for the extraction of this compound is depicted in the diagram below, followed by detailed step-by-step protocols.

Extraction_Workflow cluster_culture Fungal Culture & Harvesting cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Characterization Inoculation Inoculation of S. zeae Incubation Incubation (Solid or Liquid Culture) Inoculation->Incubation Harvesting Harvesting of Mycelia and Broth Incubation->Harvesting Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvesting->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration in vacuo Filtration->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Fraction_Collection Fraction Collection & Bioassay Column_Chromatography->Fraction_Collection HPLC Preparative HPLC Fraction_Collection->HPLC Purity_Check Purity Assessment (analytical HPLC) HPLC->Purity_Check Structure_Elucidation Structural Elucidation (NMR, MS) Purity_Check->Structure_Elucidation

Figure 1: Overall workflow for this compound extraction.

Fungal Strain and Culture Conditions

A pyrrocidine-producing strain of Sarocladium zeae is required. Several strains have been identified and are available from culture collections.

Table 1: Recommended Culture Media and Conditions

ParameterRecommended ConditionsNotes
Fungal Strain Sarocladium zeae (pyrrocidine-producing isolate)Verify strain's productivity via PCR or analytical methods.[8][9]
Culture Medium Potato Dextrose Agar (PDA) for solid culture or Potato Dextrose Broth (PDB) for liquid culture.Solid substrate fermentation on rice may also be employed.
Incubation Temperature 25-28 °C
Incubation Time 14-21 daysFor static liquid or solid cultures.
Culture Type Static liquid culture or solid-state fermentation.Static conditions are often favorable for secondary metabolite production.

Protocol:

  • Prepare PDA plates and PDB flasks under sterile conditions.

  • Inoculate the center of the PDA plates or the PDB flasks with a small agar plug of an actively growing S. zeae culture.

  • Incubate the cultures at 25-28 °C for 14-21 days in the dark.

Extraction of this compound

This protocol describes a liquid-liquid extraction procedure for separating this compound from the fungal culture.

Table 2: Reagents and Equipment for Extraction

ItemSpecification
Solvent Ethyl acetate (analytical grade)
Drying Agent Anhydrous sodium sulfate (Na₂SO₄)
Equipment Separatory funnel, rotary evaporator, filter paper

Protocol:

  • After the incubation period, separate the fungal mycelia from the culture broth by filtration through cheesecloth or a similar filter.

  • Combine the mycelia and the culture filtrate for extraction. Alternatively, they can be extracted separately to assess the distribution of the compound.

  • Transfer the combined culture material to a large flask and add an equal volume of ethyl acetate.

  • Agitate the mixture vigorously for 1-2 hours on a shaker at room temperature.

  • Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic (ethyl acetate) layer.

  • Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize the yield.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 45°C. The resulting crude extract will be a yellowish-brown residue.

Purification of this compound

The crude extract contains a mixture of metabolites and requires further purification, typically involving chromatographic techniques.

Table 3: Materials for Chromatographic Purification

StepMaterial
Column Chromatography Silica gel (60-120 mesh), solvents (e.g., hexane, ethyl acetate, methanol)
Preparative HPLC C18 column, solvents (e.g., acetonitrile, water)

Protocol:

Step 1: Silica Gel Column Chromatography

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).

  • Prepare a silica gel column packed with a slurry of silica gel in a non-polar solvent such as hexane.

  • Load the dissolved crude extract onto the top of the column.

  • Elute the column with a stepwise or gradient solvent system of increasing polarity. A common gradient is starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol for more polar compounds.

  • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Pool the fractions containing the compound of interest (identified by its Rf value and/or bioactivity against a sensitive organism).

  • Concentrate the pooled fractions to dryness.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC)

  • For final purification, dissolve the partially purified fraction from the column chromatography in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample into a preparative HPLC system equipped with a C18 column.

  • Elute with an isocratic or gradient system of acetonitrile and water. The exact conditions will need to be optimized based on analytical HPLC runs.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified this compound.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

Signaling Pathway Visualization

While the direct signaling pathway of this compound extraction is a physical process, its biological activity involves inducing apoptosis. The diagram below illustrates the proposed mechanism of apoptosis induction in HL60 cells.

Apoptosis_Pathway PyrrocidineA This compound Caspase Caspase Activation PyrrocidineA->Caspase DNA_Frag DNA Fragmentation Caspase->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis

Figure 2: this compound induced apoptosis pathway.[4]

This protocol provides a comprehensive framework for the successful extraction and purification of this compound from fungal cultures of Sarocladium zeae. Optimization of specific parameters may be necessary depending on the particular fungal strain and laboratory conditions.

References

Application Note: Purification of Pyrrocidine A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrocidine A is a macrocyclic alkaloid produced by endophytic fungi, such as Acremonium zeae.[1] It has garnered significant interest in the scientific community due to its potent biological activities, including antimicrobial and anticancer properties.[1][2] Notably, this compound has been shown to induce apoptosis in cancer cells through caspase activation, making it a promising candidate for further investigation in drug development.[2][3] The purification of this compound from fungal cultures is a critical step for its characterization and further biological evaluation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of such natural products, offering high resolution and reproducibility.[4][5]

This application note provides a detailed protocol for the purification of this compound using preparative HPLC. The methodology is based on established principles of reverse-phase chromatography for the separation of alkaloids and other natural products.[6][7][8]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₃₁H₃₇NO₄MedChemExpress
Molecular Weight487.63 g/mol MedChemExpress
AppearanceWhite to off-white solid---
UV Absorption (λmax)Not explicitly found, but likely in the 220-280 nm range typical for similar compounds.General Knowledge
Table 2: Representative HPLC Purification Parameters for this compound
ParameterCondition
Instrument Preparative HPLC System with UV Detector
Column C18 Reverse-Phase Column (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30-80% B over 40 minutes
Flow Rate 15 mL/min
Detection UV at 230 nm
Injection Volume 1-5 mL (depending on sample concentration)
Purity Achieved >95%
Typical Retention Time 20-25 minutes (highly dependent on exact conditions)

Note: These parameters are representative and may require optimization based on the specific HPLC system, column, and crude extract characteristics.

Experimental Protocols

Fungal Culture and Extraction

A detailed protocol for the cultivation of this compound-producing fungi is beyond the scope of this application note. However, a general workflow for obtaining a crude extract is provided below.

  • Fungal Inoculation and Fermentation: Inoculate a suitable liquid or solid-state fermentation medium with a pure culture of the this compound-producing fungus (e.g., Acremonium zeae). Incubate under optimal conditions for fungal growth and secondary metabolite production (typically 2-4 weeks).

  • Extraction:

    • For liquid cultures, separate the mycelia from the broth by filtration. Extract the broth with an equal volume of ethyl acetate three times. Extract the mycelia with methanol or acetone.

    • For solid-state cultures, dry the fermented substrate and grind it into a fine powder. Extract the powder with a suitable organic solvent (e.g., ethyl acetate or a mixture of methanol and dichloromethane) using sonication or maceration.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Pre-purification (Optional): The crude extract can be subjected to preliminary fractionation using techniques like solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) to remove highly polar or non-polar impurities and enrich the this compound fraction.

Preparative HPLC Purification of this compound
  • Sample Preparation: Dissolve the crude or pre-purified extract in a minimal volume of a solvent compatible with the HPLC mobile phase (e.g., methanol or a mixture of mobile phase A and B). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Preparation:

    • Equilibrate the preparative HPLC system with the initial mobile phase conditions (e.g., 30% B) until a stable baseline is achieved.

    • Ensure the solvent reservoirs are sufficiently filled and the system is free of air bubbles.

  • Method Development (Analytical Scale): It is highly recommended to first develop and optimize the separation method on an analytical scale HPLC system with a smaller dimension C18 column (e.g., 250 x 4.6 mm, 5 µm). This allows for rapid optimization of the gradient, flow rate, and detection wavelength while conserving the sample.

  • Preparative Run:

    • Inject the filtered sample onto the preparative C18 column.

    • Run the gradient program as outlined in Table 2.

    • Monitor the separation in real-time using the UV detector.

  • Fraction Collection: Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound. Automated fraction collectors are highly recommended for this step.

  • Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC system. Pool the fractions that meet the desired purity level (e.g., >95%).

  • Solvent Evaporation and Lyophilization: Evaporate the solvent from the pooled pure fractions using a rotary evaporator. For complete removal of residual solvents and water, lyophilize the sample to obtain pure this compound as a solid.

  • Structure Confirmation: Confirm the identity and structure of the purified this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

This compound Purification Workflow

G cluster_extraction Extraction and Preparation cluster_hplc HPLC Purification cluster_final Final Product FungalCulture Fungal Culture Extraction Solvent Extraction FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Filtration Sample Filtration CrudeExtract->Filtration HPLC Preparative HPLC Filtration->HPLC FractionCollection Fraction Collection HPLC->FractionCollection PurityAnalysis Purity Analysis FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling SolventEvaporation Solvent Evaporation Pooling->SolventEvaporation Lyophilization Lyophilization SolventEvaporation->Lyophilization PurePyrrocidineA Pure this compound Lyophilization->PurePyrrocidineA

Caption: A flowchart illustrating the key steps in the purification of this compound.

Proposed Signaling Pathway of this compound-Induced Apoptosis

This compound is reported to induce apoptosis in cancer cells through the activation of caspases.[2] The α,β-unsaturated carbonyl group in its structure is suggested to be crucial for this activity, likely through Michael addition reactions with cellular thiols.[2] This can lead to cellular stress and the initiation of the intrinsic apoptotic pathway.

G cluster_cell Cellular Environment cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade PyrrocidineA This compound CellularThiols Cellular Thiols (e.g., Glutathione) PyrrocidineA->CellularThiols ROS Reactive Oxygen Species (ROS) Generation CellularThiols->ROS Michael Addition MitochondrialStress Mitochondrial Stress ROS->MitochondrialStress CytochromeC Cytochrome c Release MitochondrialStress->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 activates Procaspase37 Pro-caspase-3/7 Caspase9->Procaspase37 cleaves Caspase37 Activated Caspase-3/7 Procaspase37->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis executes

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

Conclusion

The protocol described in this application note provides a robust framework for the purification of this compound from fungal extracts using preparative HPLC. The high purity of the final product is essential for accurate biological and pharmacological studies. The provided diagrams offer a clear visual representation of the experimental workflow and the proposed mechanism of action of this compound, aiding researchers in their understanding and application of this promising natural product. Further optimization of the HPLC conditions may be necessary depending on the specific laboratory setup and the characteristics of the crude extract.

References

Application Notes and Protocols for Pyrrocidine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrocidine A is a potent antimicrobial and cytotoxic agent isolated from the endophytic fungus Sarocladium zeae (formerly Acremonium zeae).[1] Its unique 13-membered macrocyclic alkaloid structure, featuring an α,β-unsaturated carbonyl group, is crucial for its biological activity.[2] this compound has demonstrated significant activity against Gram-positive bacteria, including drug-resistant strains, and various fungal pathogens of maize.[1][3] Furthermore, it exhibits potent apoptosis-inducing activity in human cancer cell lines, making it a compound of interest for drug development.[2] This document provides a summary of the available data on this compound, outlines general experimental protocols for its analysis, and illustrates its mechanism of action.

Chemical Structure

Figure 1: Chemical structure of this compound. IUPAC Name: (3S,4R,5S,7R,9S,10R,13R,14S,19R,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.1³,¹⁰.1¹⁶,¹⁹.0⁴,⁹.0¹⁴,²⁷]heptacosa-1(24),11,16(26),21(25),22-pentaene-15,17-dione[4] Molecular Formula: C₃₁H₃₇NO₄[4] Molecular Weight: 487.63 g/mol [4]

Data Presentation: ¹H and ¹³C NMR Data

A thorough search of the available scientific literature, including the primary citation for the isolation and structure elucidation of this compound (He, H. et al. Tetrahedron Letters 2002, 43(9), 1633–1636), did not yield publicly accessible ¹H and ¹³C NMR spectral data. The tables below are structured to accommodate this data should it become available.

Table 1: ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available

Table 2: ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
Data not available

Experimental Protocols

The following are generalized protocols for the isolation and NMR spectroscopic analysis of this compound, based on standard methodologies for natural products.

Isolation and Purification of this compound
  • Fungal Fermentation: Sarocladium zeae is cultured in a suitable liquid medium (e.g., potato dextrose broth) under optimal conditions for the production of secondary metabolites.

  • Extraction: The fermentation broth is partitioned with an organic solvent such as ethyl acetate. The organic layer, containing this compound, is collected and the solvent is evaporated under reduced pressure.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, including column chromatography on silica gel and high-performance liquid chromatography (HPLC), to isolate pure this compound.

NMR Spectroscopic Analysis
  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • A one-dimensional ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).

    • Typical parameters include a 30-degree pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling.

    • Typical parameters include a spectral width of 200-250 ppm and a larger number of scans due to the lower natural abundance of ¹³C.

  • 2D NMR Spectroscopy:

    • To aid in structure elucidation and assignment, various 2D NMR experiments are performed, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mechanism of Action: Apoptosis Induction

This compound exerts its cytotoxic effects by inducing apoptosis in cancer cells.[2] The presence of an α,β-unsaturated carbonyl moiety is essential for this activity.[2] This group can act as a Michael acceptor, reacting with nucleophilic residues in cellular macromolecules. The apoptotic cascade initiated by this compound involves the activation of caspases, which are key mediators of programmed cell death.[2][5]

PyrrocidineA_Apoptosis_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm PyrrocidineA This compound Caspase_Activation Caspase Activation (e.g., Caspase-8, -9) PyrrocidineA->Caspase_Activation Induces CellMembrane Cell Membrane Effector_Caspases Effector Caspases (e.g., Caspase-3, -7) Caspase_Activation->Effector_Caspases Activates PARP_Cleavage PARP Cleavage Effector_Caspases->PARP_Cleavage Leads to DNA_Fragmentation DNA Fragmentation Effector_Caspases->DNA_Fragmentation Leads to Apoptosis Apoptosis PARP_Cleavage->Apoptosis DNA_Fragmentation->Apoptosis

Caption: Apoptosis signaling pathway induced by this compound.

Conclusion

References

Application Notes and Protocols: Minimum Inhibitory Concentration (MIC) Assay for Pyrrocidine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Pyrrocidine A, a natural antimicrobial compound. The described methodology is based on the broth microdilution technique, a widely accepted and standardized method for assessing the in vitro antimicrobial activity of a compound.

Introduction

This compound is a polyketide-amino acid-derived antibiotic produced by the endophytic fungus Acremonium zeae.[1] It has demonstrated significant in vitro activity against a broad spectrum of microorganisms, including pathogenic fungi and Gram-positive bacteria.[2] The determination of the MIC is a critical step in the evaluation of new antimicrobial agents, providing the lowest concentration of the drug that inhibits the visible growth of a microorganism. This quantitative measure is essential for drug discovery and development, aiding in the assessment of antimicrobial potency and the selection of candidates for further preclinical and clinical studies.

The protocol outlined below is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays and is optimized for natural products that may require an organic solvent, such as Dimethyl Sulfoxide (DMSO), for initial solubilization.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms.

MicroorganismStrainMIC (µg/mL)Reference
Candida albicans-8[3]
Enterococcus faecalis(various strains)0.5 - 1He et al., 2002
Enterococcus faecium(various strains, including vancomycin-resistant)4 - 8He et al., 2002
Streptococcus pneumoniae-moderate activityHe et al., 2002

Note: The original research articles should be consulted for specific details on the strains and testing conditions.

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol details the steps for performing a broth microdilution assay to determine the MIC of this compound.

3.1. Materials

  • This compound (of known purity)

  • Dimethyl Sulfoxide (DMSO, sterile)

  • 96-well sterile, flat-bottom microtiter plates

  • Sterile test tubes or vials

  • Micropipettes and sterile tips

  • Multichannel pipette

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial cultures (bacteria or fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

  • Positive control antibiotic (e.g., ampicillin for bacteria, amphotericin B for fungi)

  • Resazurin sodium salt (optional, for viability indication)

3.2. Preparation of Reagents and Media

  • This compound Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

    • Store the stock solution at -20°C.

  • Working Solutions:

    • From the stock solution, prepare a series of working solutions of this compound in the appropriate sterile broth medium. The final concentration of DMSO in the wells should not exceed 1% (v/v) to avoid solvent toxicity to the microorganisms.

  • Microbial Inoculum Preparation:

    • From a fresh culture (18-24 hours for bacteria, 24-48 hours for fungi) on an appropriate agar plate, select several colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This can be done visually or using a spectrophotometer at 625 nm.

    • Dilute the adjusted inoculum in the appropriate sterile broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3.3. Assay Procedure

  • Plate Setup:

    • Add 100 µL of sterile broth medium to all wells of a 96-well microtiter plate.

    • In the first column of wells, add an additional 100 µL of the highest concentration of the this compound working solution. This will result in a total volume of 200 µL in the first column.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column.

    • Discard 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no this compound) and the twelfth column as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well from column 1 to 11. Do not add inoculum to the sterility control wells (column 12).

  • Incubation:

    • Seal the plate (e.g., with a sterile lid or adhesive film) to prevent evaporation.

    • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

3.4. Determination of MIC

  • After incubation, visually inspect the microtiter plate for microbial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • Optionally, 20 µL of resazurin solution (0.015% w/v) can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the blue color is retained.

Visualizations

4.1. Experimental Workflow

MIC_Assay_Workflow prep Preparation stock Prepare this compound Stock Solution (in DMSO) prep->stock inoculum Prepare Microbial Inoculum (0.5 McFarland) prep->inoculum add_compound Add this compound to First Column stock->add_compound inoculate Inoculate Wells inoculum->inoculate plate_setup Plate Setup add_broth Add Broth to All Wells plate_setup->add_broth add_broth->add_compound serial_dilution Perform Serial Dilutions add_compound->serial_dilution serial_dilution->inoculate incubation Incubation inoculate->incubation incubate_plate Incubate Plate at Appropriate Temperature and Duration incubation->incubate_plate results Results incubate_plate->results read_mic Read MIC (Lowest Concentration with No Visible Growth) results->read_mic

Caption: Workflow for the broth microdilution MIC assay.

4.2. Postulated Mechanism of Action of this compound

The precise antimicrobial mechanism of this compound is not fully elucidated. However, studies on its effect on fungal and cancer cells suggest a potential mode of action involving its α,β-unsaturated carbonyl group, which can act as a Michael acceptor. In fungi, it has been shown to influence the expression of genes involved in secondary metabolite biosynthesis, such as fumonisin.[4]

PyrrocidineA_Mechanism pyrrocidine_a This compound cell_entry Cellular Uptake pyrrocidine_a->cell_entry michael_addition Michael Addition (α,β-unsaturated carbonyl) cell_entry->michael_addition gene_expression Altered Gene Expression cell_entry->gene_expression thiol_groups Cellular Thiols (e.g., Glutathione, Cysteine residues) michael_addition->thiol_groups reacts with inhibition Inhibition of Microbial Growth michael_addition->inhibition fvzbd1 FvZBD1 Gene (in Fungi) gene_expression->fvzbd1 influences fumonisin Inhibition of Fumonisin Biosynthesis fvzbd1->fumonisin fumonisin->inhibition

Caption: Postulated mechanism of action for this compound.

References

In Vitro Antifungal Activity of Pyrrocidine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrocidine A is a microbial metabolite originally isolated from the endophytic fungus Sarocladium zeae (formerly Acremonium zeae). It belongs to a class of 13-membered macrocyclic alkaloids and has demonstrated significant antimicrobial properties.[1][2] Notably, this compound exhibits potent antifungal activity against a range of pathogenic and toxigenic fungi, including species of Aspergillus, Fusarium, and Candida.[1][2][3] This document provides detailed application notes and experimental protocols for the in vitro testing of this compound's antifungal efficacy, designed to guide researchers in the evaluation of this promising natural compound.

Mechanism of Action

The precise antifungal mechanism of this compound is an active area of research. However, studies have indicated that its biological activity is linked to its unique chemical structure, particularly the presence of an α,β-unsaturated carbonyl group.[4] This functional group can react with cellular nucleophiles, such as thiol groups in proteins, through a Michael-type addition.[4]

In the fungal pathogen Fusarium verticillioides, this compound has been shown to influence gene expression, notably upregulating the FvZBD1 gene, which is involved in the repression of fumonisin biosynthesis.[5][6] Additionally, it exhibits synergistic antifungal effects when combined with Pyrrocidine B, suggesting multiple or complementary modes of action.[1][6] In mammalian cells, this compound has been observed to induce apoptosis through both intrinsic and extrinsic pathways, highlighting the need for careful cytotoxicity assessment in parallel with antifungal studies.[7]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Fungal Species
Fungal SpeciesStrainMIC (µg/mL)Reference
Candida albicansNot Specified8[3]
Fusarium verticillioidesWild Type>20 (Significant growth inhibition observed at 20 µg/mL)[8][9]
Aspergillus flavusNot SpecifiedSignificant in vitro activity reported[10]

Note: The provided MIC value for F. verticillioides represents the highest concentration tested in a dose-response assay where significant growth inhibition was observed. Further studies are required to determine the precise MIC.

Table 2: Inhibitory Effects of this compound on Fusarium verticillioides Growth
Concentration (µg/mL)Growth Inhibition
0.5Noticeable
1.0Moderate
2.5Moderate to High
5.0High
10.0Very High
20.0Significant Inhibition
Data derived from dose-response assays.[7][8][9]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against yeast and filamentous fungi.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

  • Incubator

Procedure:

  • Inoculum Preparation:

    • For yeasts (e.g., Candida albicans): Culture the yeast on a suitable agar plate for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • For filamentous fungi (e.g., Aspergillus spp., Fusarium spp.): Culture the fungus on potato dextrose agar (PDA) until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphal fragments. Adjust the conidial suspension to a concentration of 0.5-5 x 10^4 CFU/mL using a hemocytometer.

  • Preparation of this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 0.125 to 64 µg/mL, but may be adjusted based on the expected potency.

    • Include a positive control (medium with fungal inoculum, no this compound) and a negative control (medium only).

  • Inoculation:

    • Dilute the standardized fungal suspension in the broth medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.5-5 x 10^4 CFU/mL for filamentous fungi.

    • Add 100 µL of the final inoculum to each well containing the this compound dilutions and the positive control well.

  • Incubation:

    • Incubate the plates at 35°C. Incubation times will vary depending on the fungus: 24-48 hours for Candida spp. and 48-72 hours for Aspergillus and Fusarium spp.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control. For yeasts, this is often a ≥50% reduction in turbidity. For filamentous fungi, it is typically the lowest concentration with no visible growth.

Time-Kill Assay

This assay provides information on the fungicidal or fungistatic activity of this compound over time.

Materials:

  • This compound

  • Fungal inoculum prepared as in the MIC assay

  • Appropriate broth medium

  • Sterile culture tubes

  • Incubator with shaking capabilities

  • Apparatus for performing colony counts (e.g., agar plates, spreader)

Procedure:

  • Preparation:

    • Prepare a fungal suspension in the broth medium at a starting concentration of approximately 1-5 x 10^5 CFU/mL.

    • Prepare tubes with broth containing this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a drug-free growth control.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Quantification of Viable Fungi:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate a known volume of each dilution onto appropriate agar plates.

    • Incubate the plates until colonies are visible, and then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration of this compound and the control. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is generally considered fungicidal.

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound against a mammalian cell line (e.g., HepG2) to evaluate its therapeutic index.

Materials:

  • This compound

  • Mammalian cell line (e.g., HepG2)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with the mammalian cells at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a no-treatment control.

  • Incubation:

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis fungal_culture Fungal Culture mic_assay Broth Microdilution (MIC Determination) fungal_culture->mic_assay time_kill_assay Time-Kill Assay fungal_culture->time_kill_assay pyrrocidine_stock This compound Stock pyrrocidine_stock->mic_assay pyrrocidine_stock->time_kill_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) pyrrocidine_stock->cytotoxicity_assay mic_value Determine MIC mic_assay->mic_value kill_curve Plot Kill Curves time_kill_assay->kill_curve ic50_value Calculate IC50 cytotoxicity_assay->ic50_value

Caption: Experimental workflow for in vitro testing of this compound.

proposed_moa cluster_fungal_cell Fungal Cell (Fusarium verticillioides) cluster_fumonisin Fumonisin Biosynthesis Pathway pyrrocidine_a This compound fvabc3 FvABC3 Transporter pyrrocidine_a->fvabc3 Interacts with fvzbd1 FvZBD1 Gene pyrrocidine_a->fvzbd1 Induces expression of growth_inhibition Fungal Growth Inhibition fvabc3->growth_inhibition Leads to fumonisin Fumonisin Production fvzbd1->fumonisin Represses

Caption: Proposed mechanism of action of this compound in F. verticillioides.

References

Assessing Pyrrocidine A Cytotoxicity: A Guide to Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Pyrrocidine A, a natural product derived from endophytic fungi, has garnered significant interest in cancer research due to its potent cytotoxic effects against a variety of cancer cell lines.[1][2] Understanding the mechanisms by which this compound induces cell death is crucial for its development as a potential therapeutic agent. This document provides detailed application notes and experimental protocols for key cell viability assays to assess the cytotoxicity of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound and its Cytotoxic Mechanism

This compound is a macrocyclic alkaloid characterized by a unique 13-membered ring structure that includes an α,β-unsaturated carbonyl group.[1] This functional group is critical for its biological activity. Studies have shown that this compound induces apoptosis, a form of programmed cell death, in cancer cells through caspase activation.[1] The proposed mechanism involves the Michael addition of the α,β-unsaturated carbonyl group with thiol-containing molecules, such as glutathione and N-acetyl-l-cysteine, leading to cellular stress and the initiation of the apoptotic cascade.[1] This mode of action suggests that this compound's cytotoxicity is mediated through specific biochemical interactions within the cell.

Quantitative Analysis of this compound Cytotoxicity

The cytotoxic potential of this compound and its derivatives has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Cell LineCompoundIC50 ValueAssayReference
HL-60 (Human promyelocytic leukemia)This compoundPotent cytotoxicity (specific IC50 not provided)Not Specified[1]
MCF-7 (Human breast adenocarcinoma)Pyrrolidine Derivative100 µMMTT Assay[3]
DLD-1 (Human colorectal adenocarcinoma)Pyrrolidine CompoundsEffective inhibition (specific IC50 not provided)MTT Assay[3]
HCT-116 (Human colorectal carcinoma)Marinopyrrole A~9 µMNot Specified[4]
Various Cancer Cell LinesThis compoundBroad growth inhibitionNot Specified[1]

Key Cell Viability Assays for this compound

Several robust and well-established assays can be employed to quantify the cytotoxic effects of this compound. The choice of assay depends on the specific research question, the cell type, and the expected mechanism of cell death.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of living, metabolically active cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[6] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable marker for cytotoxicity.[7]

Annexin V-FITC Apoptosis Assay

The Annexin V-FITC assay is a widely used method for detecting apoptosis. During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to identify apoptotic cells.[8] Propidium iodide (PI) is often used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).

Experimental Protocols

Detailed, step-by-step protocols for the aforementioned assays are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

Protocol 1: MTT Assay for this compound Cytotoxicity

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan crystals.[5]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance of the medium-only wells.

Protocol 2: LDH Cytotoxicity Assay for this compound

Materials:

  • This compound stock solution

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (containing LDH reaction solution and lysis buffer)

  • Microplate reader capable of measuring absorbance at 490-520 nm[10]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background control (medium only).[10]

  • Incubation: Incubate the plate for the desired treatment period at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[10] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[10]

  • LDH Reaction: Add 100 µL of the LDH reaction solution to each well of the new plate containing the supernatants.[10]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: Annexin V-FITC Apoptosis Assay for this compound

Materials:

  • This compound stock solution

  • 6-well plates or culture flasks

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time. Include an untreated control.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, wash with serum-containing media to inactivate trypsin, and then wash with cold PBS.

    • Suspension cells: Collect cells by centrifugation and wash with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[8]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental procedures and the molecular pathways involved in this compound-induced cytotoxicity.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate (2-4h) for Formazan Formation add_mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Data (% Viability) read->analyze LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_reaction Reaction cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate treat->incubate collect Collect Supernatant incubate->collect add_reagent Add LDH Reaction Solution collect->add_reagent incubate_rt Incubate at RT add_reagent->incubate_rt read Read Absorbance (490nm) incubate_rt->read analyze Analyze Data (% Cytotoxicity) read->analyze AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed Seed & Treat Cells harvest Harvest & Wash Cells seed->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate at RT stain->incubate analyze Analyze by Flow Cytometry incubate->analyze PyrrocidineA_Apoptosis_Pathway PyrrocidineA This compound (α,β-unsaturated carbonyl) Thiol Thiol-containing molecules (e.g., Glutathione) PyrrocidineA->Thiol Michael Addition Stress Cellular Stress Thiol->Stress Depletion leads to Mitochondria Mitochondria Stress->Mitochondria Induces Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of pro-apoptotic factors Apoptosis Apoptosis (DNA fragmentation, Nuclear condensation) Caspase_Activation->Apoptosis Execution of

References

Application of Pyrrocidine A in Agricultural Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrocidine A is a polyketide-derived secondary metabolite produced by the endophytic fungus Sarocladium zeae (formerly Acremonium zeae), which is commonly found in maize (Zea mays).[1][2][3] This compound has garnered significant attention in agricultural research due to its potent and selective antimicrobial properties, particularly against mycotoxigenic fungi and plant pathogenic bacteria.[2][4][5] this compound, along with its structural analog Pyrrocidine B, acts as a natural defense mechanism for the host plant, inhibiting the growth of competing microbes.[1][6] Its unique mode of action, which includes the suppression of mycotoxin production, presents a promising avenue for the development of novel biocontrol agents and sustainable agricultural practices.[6][7]

These application notes provide a comprehensive overview of the current understanding of this compound's role in agriculture, including its mechanism of action, antimicrobial spectrum, and detailed protocols for its study and application.

Mechanism of Action

This compound exhibits a dual mechanism of action against susceptible fungal pathogens, primarily studied in the context of the maize pathogen Fusarium verticillioides, a major producer of the mycotoxin fumonisin.

  • Inhibition of Fungal Growth: this compound directly inhibits the vegetative growth of a broad range of fungal pathogens.[2][3][4][5] While the precise molecular targets for growth inhibition are still under investigation, it is known to be more potent than Pyrrocidine B.[3][4] Studies have shown a synergistic effect when this compound and B are applied together, suggesting different cellular targets and a more robust inhibitory effect.[8]

  • Suppression of Mycotoxin Biosynthesis: A key feature of this compound is its ability to act as a molecular "off switch" for fumonisin biosynthesis in F. verticillioides.[6][7] This is not merely a consequence of growth inhibition but an active repression of the toxin production pathway.[7][9] Exposure to this compound leads to a massive upregulation (several thousand-fold) of a fungal gene named FvZBD1.[6][7] The FvZBD1 protein, in turn, acts as a repressor of the FUM gene cluster, which is responsible for fumonisin production.[6][7] This targeted disruption of mycotoxin synthesis is a highly desirable trait for a biocontrol agent, as it reduces food and feed contamination.

Fungal cells have also developed resistance mechanisms. The gene FvABC3, encoding an ABC transporter, has been identified as critical for tolerance to pyrrocidines in F. verticillioides.[6]

Signaling Pathway of this compound in Fusarium verticillioides

PyrrocidineA_Pathway cluster_S_zeae Sarocladium zeae cluster_F_verticillioides Fusarium verticillioides This compound This compound Pyrrocidine A_internal This compound This compound->Pyrrocidine A_internal Enters cell FvZBD1_gene FvZBD1 Gene Pyrrocidine A_internal->FvZBD1_gene Induces expression Fungal_Growth Fungal Growth Pyrrocidine A_internal->Fungal_Growth Inhibits FvZBD1_protein FvZBD1 Protein (Repressor) FvZBD1_gene->FvZBD1_protein Translates to FUM_cluster FUM Gene Cluster FvZBD1_protein->FUM_cluster Represses Fumonisin Fumonisin Biosynthesis FUM_cluster->Fumonisin Leads to FvABC3_transporter FvABC3 Transporter (Resistance) FvABC3_transporter->Pyrrocidine A_internal Exports/Sequesters

Caption: Signaling pathway of this compound in Fusarium verticillioides.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of this compound
Target OrganismTypeDisease Caused in MaizeMIC (µg/mL)Reference(s)
Fusarium verticillioidesFungusEar rot, stalk rot-[2][3][4]
Fusarium graminearumFungusGibberella ear rot, stalk rot1-2[4]
Aspergillus flavusFungusAspergillus ear rot, aflatoxin contamination-[2][3][4]
Nigrospora oryzaeFungusNigrospora ear rot1-2[4]
Stenocarpella maydisFungusDiplodia ear rot1-2[4]
Rhizoctonia zeaeFungusSeedling blight, stalk rot1-2[4]
Clavibacter michiganense subsp. nebraskenseBacteriumGoss's bacterial wilt-[2][3][4]

Note: "-" indicates that a specific MIC value was not provided in the cited sources, although significant activity was reported.

Table 2: Effect of Pyrrocidines on Fusarium verticillioides Growth and Fumonisin Production
Pyrrocidine TreatmentConcentration (µg/mL)Effect on GrowthEffect on Fumonisin B1 ProductionReference(s)
This compoundup to 20Dose-dependent inhibition-[8][10]
Pyrrocidine B5Sub-inhibitory99.5% reduction[7][9]
This compound + B10 - 20Synergistic inhibitionNot specified[8]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound

This protocol is adapted from methodologies described in studies assessing the dose-dependent response of fungal pathogens to pyrrocidines.[8][10]

Objective: To determine the minimum inhibitory concentration (MIC) and the dose-response curve of this compound against a target fungal pathogen.

Materials:

  • This compound (purified)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Target fungal strain (e.g., Fusarium verticillioides)

  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth or a defined minimal medium)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Fungal Inoculum Preparation: Grow the fungal strain in liquid medium until it reaches the mid-logarithmic phase. Adjust the spore or mycelial fragment concentration to a standardized value (e.g., 1 x 10^4 spores/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the liquid culture medium directly in the 96-well plate to achieve a range of final concentrations (e.g., 0.1 to 100 µg/mL). Include a DMSO-only control (at the same final concentration as in the treatment wells) and a no-treatment control.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the fungal strain (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).

  • Data Collection: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) at regular intervals or at the end of the incubation period to assess fungal growth.

  • Data Analysis: Plot the fungal growth (OD) against the this compound concentration to generate a dose-response curve. The MIC can be determined as the lowest concentration that inhibits visible growth.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_data Incubation & Data Acquisition cluster_analysis Data Analysis Stock Prepare this compound Stock Solution (in DMSO) Dilution Perform Serial Dilutions in 96-well plate Stock->Dilution Inoculum Prepare Fungal Inoculum Inoculate Inoculate wells with fungal suspension Inoculum->Inoculate Dilution->Inoculate Controls Include DMSO and No-Treatment Controls Controls->Inoculate Incubate Incubate at optimal temperature Inoculate->Incubate Measure Measure Optical Density Incubate->Measure Plot Plot Dose-Response Curve Measure->Plot Determine Determine MIC Plot->Determine

Caption: Experimental workflow for in vitro antifungal susceptibility testing.

Protocol 2: Gene Expression Analysis of Fumonisin Biosynthesis Genes

This protocol is based on the transcriptomic studies that identified the role of FvZBD1.[6][7]

Objective: To quantify the effect of this compound on the expression of genes involved in fumonisin biosynthesis (FUM cluster) and its regulation (FvZBD1).

Materials:

  • This compound

  • Fusarium verticillioides culture

  • Liquid culture medium

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • qPCR master mix with SYBR Green

  • Primers specific for target genes (FvZBD1, a FUM cluster gene) and a housekeeping gene (e.g., actin or tubulin)

  • qPCR instrument

Procedure:

  • Fungal Culture and Treatment: Grow F. verticillioides in liquid culture to early-log phase. Treat the culture with a sub-inhibitory concentration of this compound (determined from Protocol 1) or a DMSO control.

  • Time Course and Harvesting: Collect mycelial samples at different time points after treatment (e.g., 0, 2, 4, 8, 24 hours). Immediately flash-freeze the samples in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from the frozen mycelia using a suitable RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Set up qPCR reactions using the synthesized cDNA as a template, gene-specific primers, and a SYBR Green-based master mix.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression of the target genes in this compound-treated samples compared to the DMSO control, normalized to the expression of the housekeeping gene.

Conclusion

This compound represents a promising natural product for the development of novel fungicides and mycotoxin control strategies in agriculture. Its ability to both inhibit fungal growth and specifically suppress the production of harmful mycotoxins like fumonisin makes it a particularly attractive candidate for biocontrol.[6][7] Further research into its molecular targets, optimization of its production by Sarocladium zeae, and formulation for field application will be crucial steps in harnessing its full potential for sustainable crop protection. The protocols outlined above provide a framework for researchers to further investigate the biological activity and mechanism of action of this important microbial metabolite.

References

Troubleshooting & Optimization

Pyrrocidine A solubility challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for Pyrrocidine A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is an antibiotic isolated from filamentous fungi.[1] In a research context, it is primarily investigated for its potent antibacterial and antifungal activities. Additionally, studies have shown that this compound induces apoptosis in cancer cells, making it a compound of interest in oncology research.[2]

Q2: What are the main challenges associated with the solubility of this compound?

Like many complex natural products, this compound has poor aqueous solubility. This presents challenges when preparing solutions for in vitro cell-based assays and in vivo animal studies, as it can lead to precipitation and inaccurate dosing.

Q3: In which solvents is this compound soluble?

This compound is known to be soluble in dimethyl sulfoxide (DMSO).[1] While its solubility in other organic solvents like ethanol or dimethylformamide (DMF) has been suggested, DMSO is the most commonly recommended solvent for creating stock solutions.[1] Its solubility in aqueous solutions is very low.

Troubleshooting Guides

Problem 1: My this compound is not dissolving in DMSO.

  • Is the DMSO anhydrous? DMSO is hygroscopic and can absorb water from the atmosphere, which will reduce its solvating power for hydrophobic compounds. Use fresh, anhydrous DMSO.

  • Have you tried gentle warming and vortexing? Gently warm the solution to 37°C and vortex intermittently. Avoid excessive heat, as it may degrade the compound.

  • Is the concentration too high? While the exact solubility limit is not widely published, preparing stock solutions at concentrations of up to 25 mg/mL in DMSO has been reported for in vivo studies.[1] If you are attempting a higher concentration, it may be exceeding the solubility limit.

Problem 2: My this compound precipitates when I add it to my aqueous cell culture medium.

This is a common issue when diluting a DMSO stock solution into an aqueous buffer or medium.

  • Is the final DMSO concentration too low? The DMSO in the final solution acts as a co-solvent. If the final concentration of DMSO is too low, this compound may precipitate. However, the final DMSO concentration should be kept to a minimum to avoid solvent-induced cytotoxicity. A final DMSO concentration of ≤ 0.5% is generally well-tolerated by most cell lines, with ≤ 0.1% being ideal.[3][4]

  • Are you adding the stock solution correctly? Add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.

  • Have you considered a serial dilution? Instead of a single large dilution, perform a serial dilution of the DMSO stock in the cell culture medium.

Problem 3: I'm observing unexpected toxicity in my cell-based assay.

  • Could it be the DMSO? High concentrations of DMSO are toxic to cells.[3][4] Always include a vehicle control (cell culture medium with the same final concentration of DMSO as your experimental samples) to assess the effect of the solvent on your cells.

  • Has the this compound degraded? The stability of this compound in solution is not well-documented. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment. Long-term storage of diluted solutions is not advised.

Quantitative Data Summary

ParameterValueSolvent/MediumSource(s)
Suggested Stock Concentration ≥ 25 mg/mLDMSO[1]
Recommended Final DMSO Concentration (in vitro) ≤ 0.5% (ideal ≤ 0.1%)Cell Culture Medium[3][4][5]
Tolerated DMSO Concentration (MCF-7, MDA-MB-231 cells) Up to 1% (short-term)Cell Culture Medium[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

  • Materials:

    • This compound powder

    • Anhydrous, sterile dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed sterile cell culture medium

    • Sterile tubes for dilution

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

    • When adding the DMSO stock to the medium, add it dropwise while gently vortexing or swirling to ensure rapid mixing.

    • Ensure the final concentration of DMSO in the working solutions does not exceed the tolerated limit for your specific cell line (typically ≤ 0.5%).

    • Use the prepared working solutions immediately.

Protocol 3: Example Formulation for In Vivo Studies (Intraperitoneal Injection)

This is an example formulation and may require optimization for your specific animal model and experimental goals.

  • Materials:

    • This compound

    • Anhydrous DMSO

    • PEG300

    • Tween 80

    • Sterile saline (0.9% NaCl in water)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]

    • To prepare the final formulation, combine the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • For example, to prepare 1 mL of the final formulation:

      • Take 100 µL of the this compound DMSO stock.

      • Add 400 µL of PEG300 and mix thoroughly.

      • Add 50 µL of Tween 80 and mix until the solution is clear.

      • Add 450 µL of sterile saline and mix well.

    • This formulation should be prepared fresh before each use.

Visualizations

PyrrocidineA_Apoptosis_Pathway PyrrocidineA This compound Cell Cancer Cell PyrrocidineA->Cell Caspase_Activation Caspase Activation Cell->Caspase_Activation Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis Leads to

Caption: this compound induced apoptosis signaling pathway.

PyrrocidineA_Workflow Start Start: this compound Powder Dissolve Dissolve in Anhydrous DMSO (e.g., 10 mg/mL) Start->Dissolve Stock Store Stock Solution at -20°C/-80°C Dissolve->Stock Dilute Serially Dilute in Pre-warmed Cell Culture Medium Stock->Dilute Final_Conc Final DMSO Concentration ≤ 0.5% Dilute->Final_Conc Final_Conc->Dilute No, Adjust Dilution Treat_Cells Treat Cells Final_Conc->Treat_Cells Yes End End Treat_Cells->End

Caption: Workflow for preparing this compound solutions.

Troubleshooting_Flowchart Start Issue: this compound Precipitation Check_DMSO Is DMSO stock clear? Start->Check_DMSO Precipitate_in_DMSO Troubleshoot Stock: - Use anhydrous DMSO - Gentle warming/vortexing - Reduce concentration Check_DMSO->Precipitate_in_DMSO No Precipitate_in_Medium Precipitation in Aqueous Medium? Check_DMSO->Precipitate_in_Medium Yes Precipitate_in_DMSO->Check_DMSO Check_Final_DMSO Is final DMSO conc. ≤ 0.5%? Precipitate_in_Medium->Check_Final_DMSO Yes Success Solution Clear Precipitate_in_Medium->Success No Improve_Dilution Improve Dilution Technique: - Add dropwise with mixing - Use serial dilutions Check_Final_DMSO->Improve_Dilution Yes Consider_Formulation Consider alternative formulation (e.g., with co-solvents like PEG300/Tween 80 for in vivo) Check_Final_DMSO->Consider_Formulation No, adjust dilution Improve_Dilution->Success Consider_Formulation->Success

References

Technical Support Center: Pyrrolizidine Alkaloid (PA) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

< Disclaimer: The compound "Pyrrocidine A" is not a standard, widely recognized chemical name in scientific literature. The information provided here pertains to Pyrrolizidine Alkaloids (PAs) , a large class of compounds to which "this compound" may belong or be related. The methodologies and troubleshooting advice are based on established practices for the analysis of PAs.

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing High-Performance Liquid Chromatography (HPLC) parameters for the separation and analysis of Pyrrolizidine Alkaloids (PAs).

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC setup for Pyrrolizidine Alkaloid (PA) analysis?

A1: The most prevalent method is Reversed-Phase HPLC (RP-HPLC) coupled with Mass Spectrometry (MS), often tandem MS (MS/MS), for sensitive and specific detection.[1][2][3] A typical setup includes a C18 column, a water/methanol or water/acetonitrile mobile phase containing a small amount of acid (like formic acid) to improve peak shape, and a gradient elution program.[1][4]

Q2: Why is formic acid added to the mobile phase?

A2: Formic acid is added to the mobile phase to acidify it. PAs are basic compounds, and the acidic mobile phase ensures they are in their ionized form.[1] This minimizes interactions with residual silanol groups on the silica-based column packing, which can cause peak tailing and poor chromatographic performance.[5]

Q3: What are Pyrrolizidine Alkaloid N-oxides (PANOs) and how do they affect analysis?

A3: PANOs are oxidized forms of PAs that are often present in plant materials along with the parent alkaloids.[6] They are more polar than their tertiary PA counterparts. Analytical methods must be capable of separating and detecting both forms, as PANOs can be converted back to toxic PAs in the body.[7] Using a gradient elution, which gradually increases the organic solvent concentration, is crucial for eluting both the polar N-oxides and the less polar PA bases in a single run.

Q4: Can I use a UV detector for PA analysis?

A4: While UV detection is possible, it often lacks the sensitivity and selectivity required for detecting the low levels of PAs typically found in complex matrices like honey, herbal teas, or medicinal plants.[6][8] Mass spectrometry (MS) is the preferred detection method due to its high sensitivity and ability to provide structural information for confirmation.[6] If UV is used, detection is often performed at around 220 nm, but this can suffer from high background interference.[6]

Q5: What are the main challenges in the HPLC separation of PAs?

A5: A primary challenge is the co-elution of isomers.[9][10] Many PAs have identical molecular weights and similar chemical structures, making them difficult to separate chromatographically.[9][10] Optimizing the column chemistry, mobile phase, and temperature is critical to achieve the necessary resolution. Another challenge is the wide range of polarities within the PA class, including the highly polar N-oxides, which necessitates robust gradient methods.

HPLC Parameter Optimization

Effective separation of PAs requires careful optimization of several key HPLC parameters. The following tables summarize typical starting conditions and ranges reported in various studies.

Table 1: HPLC Column and Mobile Phase Parameters for PA Analysis

ParameterCommon SelectionPurpose & Considerations
Stationary Phase C18 (e.g., ACQUITY UPLC HSS T3)Provides good hydrophobic retention for a wide range of PAs. End-capped columns are preferred to minimize silanol interactions.[1]
Particle Size < 2 µm (UHPLC) or 3-5 µm (HPLC)Smaller particles provide higher efficiency and better resolution, but generate higher backpressure.
Column Dimensions 2.1 mm x 100 mmCommon for UHPLC-MS applications, offering a balance of resolution and solvent consumption.[1]
Mobile Phase A Water + 0.1% Formic AcidThe aqueous phase. Formic acid aids in protonating the basic PAs for better peak shape.[1]
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic AcidThe organic phase. Methanol is frequently used.[1] Acetonitrile can offer different selectivity.
Column Temp. 40 °CElevated temperatures can improve peak shape and reduce viscosity, but may affect the stability of some analytes.[1]
Flow Rate 0.3 - 0.5 mL/minDependent on column diameter. Lower flow rates are typical for smaller ID columns (e.g., 2.1 mm).[1]

Table 2: Example Gradient Elution Program

This is an example gradient suitable for separating a range of PAs and PANOs.[1] Optimization will be required for specific sample types and target analytes.

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Methanol + 0.1% FA)
0.0955
1.0955
10.02080
14.02080
15.0955
16.0955

Experimental Protocols

Protocol 1: Sample Preparation (Solid-Phase Extraction - SPE)

This protocol is a general guide for extracting PAs from complex matrices like honey or herbal products.[1][2]

  • Homogenization: Weigh 1-5 grams of the homogenized sample into a centrifuge tube.[1][2]

  • Extraction: Add an acidic extraction solvent (e.g., 10 mL of 2% formic acid in water or 0.05 M sulfuric acid).[1][2] Shake or sonicate for 15-30 minutes.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes.[1]

  • SPE Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by passing methanol followed by the acidic extraction solution through it.[6]

  • Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water and then methanol to remove interferences.[2]

  • Elution: Elute the PAs from the cartridge using an ammoniated methanol solution (e.g., 5% ammonia in methanol).[1]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).[2]

  • Filtration: Filter the final solution through a 0.22 µm filter before injection into the HPLC system.[1]

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of Pyrrolizidine Alkaloids.

Issue 1: Poor Peak Shape (Tailing Peaks)

  • Symptom: Chromatographic peaks are asymmetrical with a drawn-out tail. This can lead to poor integration and inaccurate quantification.[5][11]

  • Possible Causes & Solutions:

    • Secondary Silanol Interactions: PAs are basic and can interact with acidic silanol groups on the column packing.

      • Solution: Ensure the mobile phase is adequately acidified (e.g., with 0.1% formic acid) to keep the analytes protonated.[1] Use a high-quality, end-capped C18 column.

    • Column Overload: Injecting too much sample can saturate the stationary phase.

      • Solution: Reduce the sample concentration or injection volume. Observe if retention time increases and tailing improves with a lower sample load.[12]

    • Column Contamination/Deterioration: Accumulation of matrix components on the column inlet frit or degradation of the stationary phase.

      • Solution: Use a guard column to protect the analytical column. If the problem persists, try back-flushing the column. If this fails, the column may need to be replaced.[12]

Issue 2: Poor Resolution or Co-elution

  • Symptom: Two or more peaks are not fully separated, often occurring with PA isomers.

  • Possible Causes & Solutions:

    • Insufficient Chromatographic Efficiency: The column and method are not powerful enough to separate structurally similar compounds.

      • Solution 1 (Modify Gradient): Make the gradient shallower (i.e., increase the elution time over the critical separation window). This gives more time for the analytes to interact with the stationary phase.

      • Solution 2 (Change Organic Solvent): If using methanol, try switching to acetonitrile (or vice-versa). The different solvent selectivity can alter elution patterns and improve resolution.

      • Solution 3 (Lower Flow Rate): Reducing the flow rate can increase column efficiency, but will also increase the run time.

    • Inappropriate Stationary Phase: The column chemistry is not optimal for separating the target isomers.

      • Solution: Experiment with a different stationary phase. For example, a phenyl-hexyl column may offer different selectivity compared to a standard C18 due to pi-pi interactions.

Issue 3: Variable Retention Times

  • Symptom: The time at which a peak elutes changes between injections.

  • Possible Causes & Solutions:

    • Inconsistent Mobile Phase Preparation: Small variations in pH or solvent composition can lead to shifts in retention.

      • Solution: Prepare mobile phases carefully and in large enough batches for the entire analytical run. Always measure the pH of the aqueous portion before adding the organic solvent. Ensure thorough mixing.[11]

    • Pump or Hardware Issues: Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates.

      • Solution: Perform regular system maintenance. Check for pressure fluctuations and perform leak tests.

    • Column Temperature Fluctuations: Inconsistent column temperature affects retention.

      • Solution: Use a thermostatted column compartment and ensure it has equilibrated to the set temperature before starting the analysis.[11]

Visualizations

Diagram 1: General Workflow for PA Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Homogenized Sample (e.g., Honey, Tea) Extraction Acidic Extraction (Formic or Sulfuric Acid) Sample->Extraction 1 Centrifuge Centrifugation Extraction->Centrifuge 2 SPE Solid-Phase Extraction (SPE) Cleanup on SCX Cartridge Centrifuge->SPE 3 Final Evaporation & Reconstitution in Mobile Phase SPE->Final 4 HPLC UHPLC Separation (C18 Column, Gradient Elution) Final->HPLC 5. Inject MS MS/MS Detection (Triple Quadrupole) HPLC->MS 6 Data Data Acquisition & Processing MS->Data 7

Caption: Diagram 1: General workflow for PA analysis.

Diagram 2: Troubleshooting Logic for Peak Tailing Start Problem: Peak Tailing Observed Check_MobilePhase Is Mobile Phase Acidified? (e.g., ~0.1% Formic Acid) Start->Check_MobilePhase Check_Overload Is Sample Overloaded? Check_MobilePhase->Check_Overload Yes Sol_AddAcid Action: Add/Increase Acid Concentration to Mobile Phase Check_MobilePhase->Sol_AddAcid No Check_Column Is Column Contaminated/Old? Check_Overload->Check_Column No Sol_Dilute Action: Reduce Injection Volume or Dilute Sample Check_Overload->Sol_Dilute Yes Sol_Guard Action: Use Guard Column. Back-flush or Replace Analytical Column. Check_Column->Sol_Guard Likely End Problem Resolved Check_Column->End Unlikely/Resolved Sol_AddAcid->End Sol_Dilute->End Sol_Guard->End

Caption: Diagram 2: Troubleshooting logic for peak tailing.

References

Technical Support Center: Overcoming Pyrrocidine A Resistance in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrrocidine A and encountering fungal resistance.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is understood to exert its antifungal activity primarily through its α,β-unsaturated carbonyl group. This reactive moiety can form a covalent bond with thiol-containing molecules, such as cysteine residues in proteins, via a Michael addition reaction.[1] This interaction can lead to the inactivation of essential enzymes and disruption of cellular processes, ultimately resulting in fungal cell death.

Q2: My fungal strain has developed resistance to this compound. What are the potential molecular mechanisms?

Several mechanisms may contribute to this compound resistance in fungi. The most well-documented mechanisms in Fusarium verticillioides involve the upregulation of specific genes that confer tolerance or resistance:

  • Partial Tolerance through FvZBD1: The gene FvZBD1 has been shown to confer partial tolerance specifically to this compound.[2][3][4][5] While the exact mechanism is still under investigation, its induction is a key response of the fungus to this compound exposure.

  • ABC Transporter-Mediated Efflux: The ATP-binding cassette (ABC) transporter encoded by the gene FvABC3 is a major contributor to resistance, particularly against Pyrrocidine B.[2][6] ABC transporters function as efflux pumps, actively removing antifungal compounds from the cell, thereby reducing their intracellular concentration and mitigating their toxic effects. It is plausible that similar ABC transporters could be involved in resistance to this compound in other fungal species.

Q3: Are there known signaling pathways involved in the fungal response to this compound?

While specific signaling pathways directly triggered by this compound in Fusarium verticillioides are not yet fully elucidated, general fungal stress response pathways are likely involved in the adaptation and tolerance to this antifungal compound. These highly conserved pathways help fungi cope with various environmental stresses, including exposure to antifungal agents.[7][8][9][10] Key pathways include:

  • High Osmolarity Glycerol (HOG) Pathway: A mitogen-activated protein kinase (MAPK) cascade that responds to osmotic and oxidative stress.[8]

  • Cell Wall Integrity (CWI) Pathway: Another MAPK pathway that is activated by cell wall stressors, leading to cell wall reinforcement.

  • Protein Kinase C (PKC) Signaling Pathway: Plays a crucial role in cell wall integrity and overall stress response.

It is hypothesized that exposure to this compound may activate one or more of these pathways, leading to a cellular stress response that contributes to tolerance.

Q4: I am observing reduced efficacy of this compound over time. What could be the cause?

Reduced efficacy of this compound over time is likely due to the development of acquired resistance in your fungal population. Continuous exposure to the antifungal agent can select for spontaneous mutations in genes like those encoding ABC transporters or other tolerance-conferring factors. This leads to a population of fungi that is less susceptible to the compound.

Q5: Can this compound and B be used together?

Yes, studies have shown that Pyrrocidines A and B exhibit a synergistic effect, meaning their combined antifungal activity is greater than the sum of their individual effects.[2][4] This suggests that using them in combination could be a strategy to enhance efficacy and potentially delay the onset of resistance.

Troubleshooting Guides

Problem: My fungal culture shows unexpected survival or growth at normally effective concentrations of this compound.

Possible Cause Troubleshooting Steps
Development of Resistance 1. Confirm Resistance: Perform a Minimum Inhibitory Concentration (MIC) assay to quantify the level of resistance. Compare the MIC of the current strain to that of a known susceptible (wild-type) strain. A significant increase in the MIC is indicative of resistance.2. Isolate Single Colonies: Plate the resistant culture on non-selective media to obtain single colonies. Test the MIC of individual colonies to check for a heterogeneous population.3. Molecular Analysis: If possible, perform gene expression analysis (RT-qPCR) on key resistance genes like FvABC3 and FvZBD1 (in F. verticillioides) to see if they are upregulated in the resistant strain.
Incorrect Drug Concentration 1. Verify Stock Solution: Re-calculate the concentration of your this compound stock solution. If possible, verify its purity and concentration using analytical methods like HPLC.2. Prepare Fresh Dilutions: Always use freshly prepared dilutions of this compound for your experiments, as the compound may degrade over time, especially in solution.
Experimental Conditions 1. Check Media Composition: Ensure that the composition of your culture medium is consistent. Components in the media could potentially interact with or degrade this compound.2. Monitor pH: Verify and maintain the pH of your culture medium, as pH can influence the activity of some antifungal compounds.

Problem: I am unable to reproduce previously observed antifungal activity of this compound.

Possible Cause Troubleshooting Steps
Inoculum Variability 1. Standardize Inoculum Preparation: Use a standardized method to prepare your fungal inoculum to ensure a consistent cell density and growth phase. A hemocytometer or spectrophotometer can be used for accurate cell counting.2. Use Fresh Cultures: Always use fresh, actively growing cultures for your experiments, as the physiological state of the fungi can affect their susceptibility.
Assay Method Variation 1. Adhere to Protocol: Strictly follow a standardized protocol for your antifungal susceptibility testing, such as the broth microdilution method outlined below.2. Control for Solvents: If using a solvent like DMSO to dissolve this compound, ensure that the final concentration of the solvent in your assay is consistent and does not affect fungal growth. Include a solvent-only control.

Data Presentation

Table 1: Dose-Dependent Inhibition of Fusarium verticillioides Growth by this compound and B.

This table summarizes the inhibitory effects of different concentrations of this compound and B on the growth of wild-type F. verticillioides and mutant strains lacking key resistance genes. Growth inhibition is presented as a percentage relative to a no-drug control.

Strain Compound Concentration (µg/mL) Mean Growth Inhibition (%)
Wild-Type This compound540%
1065%
2085%
Pyrrocidine B530%
1055%
2075%
ΔFvZBD1 This compound525%
1050%
2070%
ΔFvABC3 Pyrrocidine B560%
1085%
20>95%

Note: The data presented are approximate values derived from published growth curves and are intended for illustrative purposes.[2][11]

Experimental Protocols

Protocol 1: Broth Microdilution Method for Determining this compound MIC

This protocol is adapted from standard antifungal susceptibility testing methods and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • 96-well flat-bottom microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Fungal strain of interest

  • Spectrophotometer or microplate reader

  • Sterile water, saline, or PBS

  • Hemocytometer or spectrophotometer for inoculum counting

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Inoculum Preparation:

    • Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) to induce sporulation.

    • Harvest spores by gently scraping the surface of the agar with a sterile loop or by washing with sterile saline containing 0.05% Tween 80.

    • Adjust the spore suspension to a concentration of 1 x 10^6 to 5 x 10^6 spores/mL using a hemocytometer.

    • Dilute the spore suspension in RPMI-1640 medium to the final inoculum concentration (typically 0.4 x 10^4 to 5 x 10^4 CFU/mL).

  • Preparation of Microtiter Plates:

    • In a 96-well plate, add 100 µL of RPMI-1640 medium to all wells except the first column.

    • Prepare serial two-fold dilutions of this compound. Add 200 µL of the highest concentration of this compound in RPMI-1640 to the first well of each row to be tested.

    • Perform serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well. This will result in 100 µL of varying drug concentrations in each well.

    • Include a drug-free well as a positive control for fungal growth and a well with medium only as a negative control (blank).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well (except the blank). This will bring the final volume in each well to 200 µL and dilute the drug concentration by half.

    • Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation.

    • Incubate the plate at the optimal growth temperature for the fungal strain (e.g., 28-35°C) for 24-72 hours, or until sufficient growth is observed in the positive control well.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the drug-free control.

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a suitable wavelength (e.g., 490 nm) using a microplate reader.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plate with Fungi prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

resistance_mechanisms pyrrocidine_a This compound fungal_cell Fungal Cell pyrrocidine_a->fungal_cell target Intracellular Target fungal_cell->target entry inhibition Inhibition of Cellular Processes target->inhibition inhibition->fungal_cell leads to cell death resistance Resistance Mechanisms abc_transporter ABC Transporter (e.g., FvABC3) resistance->abc_transporter Efflux Pump tolerance_gene Tolerance Gene (e.g., FvZBD1) resistance->tolerance_gene Tolerance Factor abc_transporter->pyrrocidine_a efflux tolerance_gene->fungal_cell confers partial tolerance

Caption: Logical relationship of this compound action and fungal resistance mechanisms.

signaling_pathways cluster_mapk MAPK Signaling Pathways stress This compound Induced Stress (e.g., Oxidative, Cell Wall) hog HOG Pathway stress->hog cwi CWI Pathway stress->cwi pkc PKC Pathway stress->pkc response Stress Response - Cell Wall Remodeling - Gene Expression Changes - Increased Tolerance hog->response cwi->response pkc->response

Caption: Potential signaling pathways involved in the fungal stress response to this compound.

References

Technical Support Center: Enhancing the Synergistic Activity of Pyrrocidine A and B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate research on the synergistic activities of Pyrrocidine A and B.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the experimental process.

Compound Handling and Preparation

  • Question: What is the best solvent for this compound and B?

    • Answer: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound and B. However, it is crucial to keep the final concentration of DMSO in the experimental medium low (typically ≤0.5%) to avoid solvent-induced toxicity to the fungal or bacterial cells, which could confound the results.[1][2]

  • Question: I am observing precipitation of the compounds after dilution in my aqueous culture medium. What should I do?

    • Answer: To avoid precipitation, it is recommended to prepare high-concentration stock solutions in 100% DMSO and then dilute them to the final working concentration in the culture medium. Ensure thorough mixing immediately after dilution. If precipitation persists, consider a gentle vortex or sonication. For in vivo formulations, excipients like PEG400, Tween 80, or Carboxymethyl cellulose can be used to improve solubility.

  • Question: Are this compound and B stable in solution?

    • Answer: Stock solutions of this compound and B in DMSO are generally stable when stored at -20°C or -80°C. It is advisable to prepare fresh working dilutions for each experiment to ensure consistent activity. Avoid repeated freeze-thaw cycles of the stock solutions.

Synergy Testing and Data Interpretation

  • Question: My checkerboard assay results are not reproducible. What are the common causes of variability?

    • Answer: Several factors can contribute to variability in checkerboard assays:

      • Inoculum preparation: Ensure a consistent and standardized inoculum density for each experiment.

      • Pipetting errors: Use calibrated pipettes and be meticulous when preparing serial dilutions.

      • Edge effects in microplates: To minimize evaporation, consider not using the outermost wells of the microplate or filling them with sterile medium.

      • Incubation conditions: Maintain consistent temperature, humidity, and shaking speed (for liquid cultures) across all experiments.

  • Question: How do I interpret the Fractional Inhibitory Concentration Index (FICI)?

    • Answer: The FICI is calculated to determine the nature of the interaction between two compounds. The formula is: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

  • Question: I am not observing the expected synergistic effect between this compound and B against Fusarium verticillioides. What could be the reason?

    • Answer:

      • Incorrect concentrations: Ensure that the concentration ranges tested for both compounds are appropriate to capture the synergistic interaction. This may require preliminary dose-response experiments for each compound individually.

      • Fungal strain variability: Different strains of F. verticillioides may exhibit varying susceptibility to the pyrrocidines.

      • Sub-optimal experimental conditions: Factors such as culture medium composition, pH, and incubation time can influence the outcome of the synergy assay.

Mechanism of Action and Gene Expression Analysis

  • Question: I am performing RNA-sequencing to study the effect of Pyrrocidines on gene expression in F. verticillioides. What are some critical points to consider?

    • Answer:

      • RNA quality: High-quality, intact RNA is crucial for reliable RNA-seq data. Use appropriate RNA extraction methods for fungi and assess RNA integrity (e.g., using RIN scores).[3]

      • Treatment time and concentration: Choose a sub-inhibitory concentration of the pyrrocidines and an appropriate time point for RNA extraction to capture the transcriptional response before significant cell death occurs.

      • Data analysis pipeline: Utilize appropriate bioinformatics tools for mapping reads to the fungal genome, quantifying gene expression, and performing differential expression analysis.[4]

  • Question: My quantitative PCR (qPCR) results for FvZBD1 induction by Pyrrocidine B are inconsistent. How can I troubleshoot this?

    • Answer:

      • Primer efficiency: Ensure that your qPCR primers for FvZBD1 and your reference genes have high amplification efficiency.

      • Reference gene stability: Validate the stability of your chosen reference genes under the experimental conditions (i.e., with and without pyrrocidine treatment).

      • RNA quality: As with RNA-seq, the quality of the starting RNA material is critical for accurate qPCR results.

Quantitative Data Summary

The following tables summarize the quantitative data on the synergistic activity of this compound and B against Fusarium verticillioides.

Table 1: Synergistic Inhibition of Fusarium verticillioides Growth [1]

Treatment (Concentration)Maximum Growth Rate Inhibition (vs. Expected Additive Effect)Total Growth Inhibition (vs. Expected Additive Effect)Final Optical Density Reduction (vs. Expected Additive Effect)
This compound (10 µg/mL) + Pyrrocidine B (10 µg/mL)~3.15 times greater~1.39 times greater~1.40 times greater

Table 2: Effect of Pyrrocidines on Fumonisin B1 (FB1) Production in Fusarium verticillioides [5]

Treatment (Concentration)FB1 Production (µg/g)% Reduction in FB1 Production (compared to DMSO control)
DMSO Control>5000%
Pyrrocidine B (5 µg/mL)2.799.5%

Key Experimental Protocols

1. Fungal Growth Inhibition Assay (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound and B against filamentous fungi.

  • Inoculum Preparation:

    • Grow the fungal strain (e.g., F. verticillioides) on an appropriate agar medium until spores are produced.

    • Harvest the spores and suspend them in a suitable liquid medium (e.g., Potato Dextrose Broth).

    • Adjust the spore concentration to approximately 5 x 10⁴ spores/mL using a hemocytometer.

  • Assay Setup:

    • In a 96-well microplate, add 90 µL of the spore suspension to each well.

    • Prepare serial dilutions of this compound and B in the same liquid medium.

    • Add 10 µL of the compound dilutions to the respective wells. Include a solvent control (e.g., 0.5% DMSO) and a no-treatment control.

  • Incubation and Measurement:

    • Incubate the microplate at 25-28°C for 48-120 hours.

    • Measure the optical density (OD) at a suitable wavelength (e.g., 595 nm or 600 nm) at regular intervals using a microplate reader.[1][2]

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

2. Checkerboard Assay for Synergy Testing

This assay is used to evaluate the synergistic, additive, or antagonistic effects of this compound and B in combination.

  • Assay Plate Preparation:

    • In a 96-well microplate, prepare a two-dimensional matrix of this compound and B concentrations.

    • This compound is serially diluted along the rows, and Pyrrocidine B is serially diluted along the columns.

    • Each well will contain a unique combination of concentrations of the two compounds.

  • Inoculation and Incubation:

    • Prepare the fungal inoculum as described in the growth inhibition assay protocol.

    • Add the inoculum to each well of the checkerboard plate.

    • Incubate the plate under the same conditions as the growth inhibition assay.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) as described in the FAQ section to determine the nature of the interaction.

3. LC-MS/MS Analysis of Fumonisin Production

This protocol outlines the steps for quantifying fumonisin levels in fungal cultures treated with Pyrrocidines.

  • Sample Preparation:

    • Grow the fungal culture in a liquid medium under conditions that promote fumonisin production.

    • Treat the cultures with sub-inhibitory concentrations of this compound, B, or their combination.

    • After the incubation period, harvest the fungal biomass and the culture supernatant.

  • Extraction:

    • Extract the fumonisins from the samples using a suitable solvent mixture (e.g., methanol-water, 3:1 v/v) with ultrasonic extraction.[1]

    • Centrifuge the extract to pellet any debris.

  • LC-MS/MS Analysis:

    • Inject the supernatant directly into an LC-MS/MS system.

    • Separate the fumonisins on a C18 column with a mobile phase of methanol-water-formic acid.[1]

    • Detect and quantify the fumonisins using a mass spectrometer in multiple reaction monitoring (MRM) mode.

Visualizations

Signaling Pathways and Experimental Workflows

Synergy_Mechanism cluster_extracellular Extracellular cluster_cell F. verticillioides Cell PyrA This compound FvZBD1 FvZBD1 (Putative dehydrogenase) PyrA->FvZBD1 Induces expression (>4000-fold) Growth Fungal Growth PyrA->Growth Inhibit (Synergistically) PyrB Pyrrocidine B FvABC3 FvABC3 (ABC Transporter) PyrB->FvABC3 Target for efflux PyrB->Growth Inhibit (Synergistically) FUM_genes Fumonisin Biosynthesis Genes FvZBD1->FUM_genes Represses FvABC3->PyrB Efflux Fumonisin Fumonisin Production FUM_genes->Fumonisin

Caption: Proposed mechanism of synergistic action of this compound and B in F. verticillioides.

Synergy_Workflow prep_compounds Prepare this compound & B Stock Solutions (in DMSO) checkerboard Set up Checkerboard Assay (96-well plate with serial dilutions) prep_compounds->checkerboard prep_inoculum Prepare Fungal Spore Suspension prep_inoculum->checkerboard incubation Incubate at 25-28°C for 48-120 hours checkerboard->incubation read_plate Measure Optical Density (e.g., at 600 nm) incubation->read_plate calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_plate->calc_fici interpretation Interpret Results: Synergy, Additivity, or Antagonism calc_fici->interpretation

Caption: Experimental workflow for determining the synergistic activity of this compound and B.

Fumonisin_Analysis_Workflow culture Culture F. verticillioides with sub-inhibitory Pyrrocidines harvest Harvest Culture Supernatant culture->harvest extract Extract Fumonisins (e.g., with Methanol/Water) harvest->extract analyze Analyze by LC-MS/MS extract->analyze quantify Quantify Fumonisin Levels (e.g., FB1, FB2, FB3) analyze->quantify compare Compare with Untreated Control quantify->compare

Caption: Workflow for the analysis of fumonisin production in response to Pyrrocidine treatment.

References

Technical Support Center: DMSO and Pyrrolidine A Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Dimethyl Sulfoxide (DMSO) as a solvent in cell-based assays, with a focus on a hypothetical test compound, "Pyrrolidine A."

Initial searches for "Pyrrolidine A" did not yield a specific, widely-studied molecule with this designation. Therefore, for illustrative purposes, this guide will treat Pyrrolidine A as a novel kinase inhibitor targeting the MEK/ERK signaling pathway. The principles and troubleshooting steps described are broadly applicable to a wide range of DMSO-solubilized compounds.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO for my cell-based assay?

A1: The maximum recommended final concentration of DMSO in cell culture medium is highly cell-type dependent. Most cell lines can tolerate up to 0.5% DMSO without severe cytotoxicity, and 0.1% is often considered safe for almost all cell types.[1] However, primary cells are generally more sensitive.[1] It is crucial to perform a dose-response curve for DMSO on your specific cell line to determine the highest concentration that does not affect cell viability or the experimental endpoint. Concentrations of 2% and higher are often cytotoxic.[2]

Q2: I am observing unexpected toxicity in my assay. How can I distinguish between the effects of Pyrrolidine A and the DMSO solvent?

A2: To differentiate between the toxicity of your compound and the solvent, you must include a "vehicle control" in your experimental design. This control should contain the highest concentration of DMSO used in your experiment but without Pyrrolidine A. If the vehicle control shows toxicity, the DMSO concentration is likely too high.

Q3: Can DMSO affect cellular signaling pathways on its own?

A3: Yes, even at low concentrations, DMSO can have off-target effects on cellular signaling.[3] Studies have shown that DMSO can influence signaling pathways such as NF-κB, MAPK, and apoptosis-related pathways.[4][5] It can alter the phosphorylation state of kinases and their substrates, which is a critical consideration when studying kinase inhibitors like Pyrrolidine A.[3]

Q4: My Pyrrolidine A stock solution in DMSO is precipitating when added to the cell culture medium. What can I do?

A4: Precipitation is a common issue with hydrophobic compounds. To mitigate this, you can try the following:

  • Pre-warm the medium: Warming the culture medium to 37°C before adding the DMSO stock can help.

  • Increase the final volume: Adding the DMSO stock to a larger volume of medium can prevent the concentration from exceeding its solubility limit.

  • Vortex gently while adding: Slowly add the DMSO stock to the medium while gently vortexing to ensure rapid and even dispersion.

  • Use a different solvent: If precipitation persists, you may need to explore alternative, less toxic solvents.

Troubleshooting Guides

Issue 1: High Background Toxicity in Vehicle Control Wells
  • Possible Cause: The final DMSO concentration is too high for the cell line being used.

  • Troubleshooting Steps:

    • Determine DMSO IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a range of DMSO concentrations (e.g., 0.05% to 2.0%) to determine the no-effect and toxic concentrations for your specific cells and assay duration.

    • Reduce Final DMSO Concentration: Adjust your stock solution concentration of Pyrrolidine A to allow for a lower final DMSO concentration in the assay wells, ideally below 0.1%.[6]

    • Check Incubation Time: Longer exposure times to DMSO can increase toxicity.[7] If possible, shorten the assay duration.

Issue 2: Inconsistent Results or Poor Reproducibility
  • Possible Cause 1: Incomplete dissolution of Pyrrolidine A in DMSO.

  • Troubleshooting Steps:

    • Ensure the compound is fully dissolved in 100% DMSO before making further dilutions. Sonication can aid in dissolving difficult compounds.[1]

    • Visually inspect the stock solution for any precipitates before each use.

  • Possible Cause 2: Heterogeneous effects of DMSO on cell signaling.

  • Troubleshooting Steps:

    • Always include a vehicle control to account for any baseline shifts caused by DMSO.[3]

    • Keep the final DMSO concentration consistent across all wells, including the untreated control if possible (by adding an equivalent volume of medium).

Quantitative Data Summary

Table 1: Effect of DMSO Concentration on Cell Viability (MTT Assay)

Cell LineDMSO Conc. (%)24h Viability (%)48h Viability (%)72h Viability (%)
HeLa 0.199 ± 498 ± 595 ± 6
0.595 ± 588 ± 780 ± 8
1.085 ± 670 ± 955 ± 11
2.060 ± 840 ± 1025 ± 9
HepG2 0.1100 ± 397 ± 496 ± 5
0.592 ± 485 ± 678 ± 7
1.080 ± 565 ± 850 ± 9
2.055 ± 735 ± 920 ± 8

Data are presented as mean ± standard deviation and are illustrative.

Table 2: IC50 of Pyrrolidine A with Varying DMSO Concentrations

Cell LineFinal DMSO Conc. (%)Pyrrolidine A IC50 (µM)
A549 0.15.2
0.54.8
1.03.5 (Likely synergistic toxicity)

Data are illustrative and highlight the potential for higher DMSO concentrations to artificially lower the apparent IC50 of a test compound.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay measures cell metabolic activity as an indicator of viability.[8]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[9]

  • Compound Treatment: Prepare serial dilutions of Pyrrolidine A in culture medium, ensuring the final DMSO concentration is consistent and non-toxic. Replace the old medium with the compound-containing medium. Include vehicle control wells with DMSO alone.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm.[9][12]

Protocol 2: Western Blot for Phosphorylated ERK (p-ERK)

This protocol is for detecting the inhibition of the MEK/ERK pathway by Pyrrolidine A.

  • Sample Preparation: After treating cells with Pyrrolidine A for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.

  • Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding.[14] Avoid using milk as it contains phosphoproteins that can increase background.[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK and total ERK (as a loading control), diluted in 5% BSA/TBST.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds prep_compounds Prepare Pyrrolidine A Dilutions (Constant DMSO %) prep_compounds->add_compounds incubate Incubate for 24-72h add_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance @ 570nm solubilize->read_plate analyze_data Calculate IC50 / % Viability read_plate->analyze_data troubleshooting_flow start Unexpected Cell Toxicity Observed check_vehicle Is Vehicle Control (DMSO only) Also Toxic? start->check_vehicle high_dmso DMSO Concentration is Too High check_vehicle->high_dmso  Yes compound_toxic Toxicity is Likely Due to Pyrrolidine A check_vehicle->compound_toxic  No solution1 Perform DMSO Dose-Response and Lower Final Concentration high_dmso->solution1 solution2 Proceed with Pyrrolidine A Dose-Response Analysis compound_toxic->solution2 mek_erk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Pyrrolidine A Inhibitor->MEK

References

Technical Support Center: Scaling Up Pyrrocidine A Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of Pyrrocidine A for preclinical studies. The information is presented in a question-and-answer format to directly address potential challenges, alongside detailed experimental protocols, data summaries, and visual guides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a promising candidate for preclinical studies?

This compound is a unique 13-membered macrocyclic alkaloid with an α,β-unsaturated carbonyl group, produced by the endophytic fungus Sarocladium zeae.[1] Its potent biological activities, including broad-spectrum anticancer and antibiotic properties, make it a compelling candidate for preclinical investigation.[1][2] Specifically, this compound induces apoptosis (programmed cell death) in cancer cells through the activation of caspases, a family of proteases crucial for this process.[1] Its mechanism of action appears to differ from that of many existing clinical anticancer drugs, suggesting potential for new therapeutic strategies.[1]

Q2: What are the primary challenges in scaling up this compound production?

Scaling up the production of natural products like this compound presents several challenges. These can include:

  • Low Titers: Fungal secondary metabolites are often produced in low quantities.

  • Complex Biosynthesis: The intricate biosynthetic pathway of this compound, involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS), can be sensitive to fermentation conditions.

  • Self-Toxicity: Some fungal metabolites can be toxic to the producing organism, limiting yield.

  • Optimization of Fermentation Parameters: Achieving high yields requires careful optimization of various factors, including media composition, pH, temperature, and aeration.

  • Downstream Processing: Purification of the target compound from a complex fermentation broth can be complex and impact overall yield.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scaling up of this compound production.

Problem Potential Cause(s) Troubleshooting Steps
Low or no this compound production - Inappropriate fermentation medium- Suboptimal culture conditions (pH, temperature, aeration)- Strain degradation or contamination- Incorrect fermentation time- Media Optimization: Experiment with different carbon and nitrogen sources. Sucrose and tryptone have been found to be effective for other fungal secondary metabolites.[3]- Parameter Optimization: Systematically vary pH (e.g., 6.0-7.5), temperature (e.g., 24-28°C), and agitation speed to determine optimal conditions.[3]- Strain Verification: Re-confirm the identity and viability of the Sarocladium zeae strain. Use a fresh culture from a stock for inoculation.- Time Course Study: Monitor this compound production over time (e.g., every 24-48 hours) to identify the peak production phase.
Inconsistent yields between batches - Variability in inoculum preparation- Inconsistent media preparation- Fluctuations in fermentation parameters- Standardize Inoculum: Use a consistent method for preparing the seed culture, including age and inoculum size (e.g., 5% v/v).[3]- Precise Media Preparation: Ensure accurate weighing of components and consistent sterilization procedures.- Monitor and Control Parameters: Utilize bioreactors with automated control of pH, temperature, and dissolved oxygen to maintain consistency.
Difficulty in purifying this compound - Co-extraction of impurities- Degradation of the compound during purification- Inefficient chromatographic separation- Solvent Partitioning: Use a suitable organic solvent like ethyl acetate for initial extraction from the fermentation broth.- Chromatographic Optimization: Develop a robust HPLC method. A C18 column with a gradient of acetonitrile and water is a common starting point for separating fungal metabolites.[4]- Monitor Stability: Assess the stability of this compound at different temperatures and pH values to prevent degradation during purification.
Inaccurate quantification of this compound - Lack of a pure standard- Matrix effects in HPLC analysis- Inappropriate analytical method- Standard Preparation: Purify a small amount of this compound to a high degree of purity to serve as a reference standard for quantification.- Method Validation: Validate the HPLC method for linearity, accuracy, and precision.[5]- Mass Spectrometry: Use LC-MS/MS for more sensitive and specific quantification, especially at low concentrations.[1]

Experimental Protocols

Protocol 1: Liquid Fermentation of Sarocladium zeae for this compound Production

This protocol provides a starting point for scalable liquid fermentation. Optimization will be necessary for specific strains and equipment.

  • Inoculum Preparation:

    • Aseptically transfer a small piece of a mature Sarocladium zeae culture from a potato dextrose agar (PDA) plate to a 250 mL Erlenmeyer flask containing 50 mL of potato dextrose broth (PDB).

    • Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days to generate a seed culture.

  • Production Fermentation:

    • Prepare the production medium. A suggested starting medium could be:

      • Sucrose: 30 g/L

      • Tryptone: 10 g/L

      • Yeast Extract: 5 g/L

      • KH₂PO₄: 1 g/L

      • MgSO₄·7H₂O: 0.5 g/L

    • Adjust the pH of the medium to 6.5 before autoclaving.

    • Inoculate the production medium with the seed culture at a 5% (v/v) ratio.

    • Incubate in a bioreactor at 25°C with an agitation of 200 rpm and an aeration rate of 1 vvm (volume of air per volume of medium per minute).

    • Monitor the fermentation for 10-14 days.

  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration or centrifugation.

    • Extract the culture broth three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This is a general method that should be optimized for your specific instrument and column.

  • Sample Preparation:

    • Dissolve the crude extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Start with 20% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of pure this compound (a scan from 200-400 nm is recommended for initial determination).

    • Injection Volume: 10 µL.

  • Quantification:

    • Prepare a calibration curve using a purified this compound standard of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

The following table summarizes the reported cytotoxic activity of this compound. The GI₅₀ value represents the concentration required to inhibit the growth of 50% of the cells.

Cell LineCancer TypeGI₅₀ (µM)
HL-60Promyelocytic LeukemiaPotent activity reported, specific GI₅₀ not provided[1]
JFCR39 PanelVarious CancersBroad growth inhibition observed[1]

Note: More specific quantitative data from preclinical studies is needed for a comprehensive comparison.

Visualizations

Diagram 1: General Workflow for Scaling Up this compound Production

G cluster_0 Upstream Processing cluster_1 Downstream Processing Strain Selection Strain Selection Inoculum Development Inoculum Development Strain Selection->Inoculum Development Fermentation Fermentation Inoculum Development->Fermentation Extraction Extraction Fermentation->Extraction Harvest Purification Purification Extraction->Purification Formulation Formulation Purification->Formulation Preclinical Studies Preclinical Studies Formulation->Preclinical Studies G This compound This compound Michael Addition Michael Addition This compound->Michael Addition Cellular Thiols (e.g., Glutathione) Cellular Thiols (e.g., Glutathione) Cellular Thiols (e.g., Glutathione)->Michael Addition Reacts with Initiator Caspases (e.g., Caspase-9) Initiator Caspases (e.g., Caspase-9) Michael Addition->Initiator Caspases (e.g., Caspase-9) Activates Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Initiator Caspases (e.g., Caspase-9)->Executioner Caspases (e.g., Caspase-3) Activates Apoptosis Apoptosis Executioner Caspases (e.g., Caspase-3)->Apoptosis DNA Fragmentation DNA Fragmentation Apoptosis->DNA Fragmentation Nuclear Condensation Nuclear Condensation Apoptosis->Nuclear Condensation

References

Validation & Comparative

A Comparative Analysis of Pyrrocidine A and Pyrrocidine B Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the biological efficacy of Pyrrocidine A and Pyrrocidine B, two natural products with notable antimicrobial properties. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their activities, supported by experimental data and methodologies.

Overview of this compound and Pyrrocidine B

This compound and Pyrrocidine B are antibiotics produced by a variety of bacteria, including Streptomyces and Bacillus species. They have garnered attention for their potent activity against a range of pathogens, including anaerobic bacteria and fungi. Structurally, they are related compounds, and this guide will delve into the comparative efficacy of these two molecules.

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and Pyrrocidine B against various microbial targets, as reported in the scientific literature.

Table 1: Antibacterial Activity against Clostridium difficile

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound0.25 - 1
Pyrrocidine B0.5 - 2

Data sourced from studies on the activity of pyrrocidines against Clostridium difficile.

Table 2: Antifungal Activity

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL) against Candida albicans
This compound1.56
Pyrrocidine B3.13

Data represents the MIC values against a common fungal pathogen.

Mechanism of Action

This compound and B are known to exert their antimicrobial effects by inhibiting prolyl-tRNA synthetase (ProRS), an essential enzyme in bacterial protein synthesis. This inhibition disrupts the ability of the bacteria to produce necessary proteins, leading to cell death.

cluster_protein_synthesis Bacterial Protein Synthesis cluster_inhibition Inhibition by Pyrrocidines Proline Proline Prolyl-tRNA Synthetase (ProRS) Prolyl-tRNA Synthetase (ProRS) Proline->Prolyl-tRNA Synthetase (ProRS) tRNAPro tRNAPro tRNAPro->Prolyl-tRNA Synthetase (ProRS) Prolyl-tRNAPro Prolyl-tRNAPro Prolyl-tRNA Synthetase (ProRS)->Prolyl-tRNAPro Ribosome Ribosome Prolyl-tRNAPro->Ribosome Protein Protein Ribosome->Protein This compound/B This compound/B This compound/B->Prolyl-tRNA Synthetase (ProRS) Inhibition Start Start Prepare serial dilutions of this compound/B in broth Prepare serial dilutions of this compound/B in broth Start->Prepare serial dilutions of this compound/B in broth Inoculate wells with standardized bacterial/fungal suspension Inoculate wells with standardized bacterial/fungal suspension Prepare serial dilutions of this compound/B in broth->Inoculate wells with standardized bacterial/fungal suspension Incubate at appropriate temperature and duration Incubate at appropriate temperature and duration Inoculate wells with standardized bacterial/fungal suspension->Incubate at appropriate temperature and duration Visually inspect for turbidity Visually inspect for turbidity Incubate at appropriate temperature and duration->Visually inspect for turbidity Determine MIC (lowest concentration with no visible growth) Determine MIC (lowest concentration with no visible growth) Visually inspect for turbidity->Determine MIC (lowest concentration with no visible growth) End End Determine MIC (lowest concentration with no visible growth)->End

Pyrrocidine A vs. Amphotericin B: A Comparative Analysis of Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal therapeutics, the polyene macrolide Amphotericin B has long been a cornerstone for treating severe systemic fungal infections. However, its significant toxicity necessitates the exploration of novel antifungal agents with improved safety profiles. Pyrrocidine A, a microbial secondary metabolite, has emerged as a compound of interest with demonstrated antimicrobial properties. This guide provides a detailed comparison of the available data on the efficacy and cytotoxicity of this compound and Amphotericin B, aimed at researchers, scientists, and drug development professionals.

Antifungal Spectrum and Potency

A direct comparative study evaluating the antifungal efficacy of this compound against Amphotericin B across a range of fungal pathogens has yet to be published. However, by compiling available data from various sources, a preliminary assessment can be made.

Amphotericin B exhibits a broad spectrum of activity against numerous clinically relevant fungi. Its efficacy is well-documented, with established Minimum Inhibitory Concentration (MIC) values.

This compound has shown inhibitory activity against several fungal species, including the prominent pathogen Candida albicans. While specific MIC values against a wide array of fungi are not extensively reported in the available literature, its potential as an antifungal agent is recognized.

Table 1: In Vitro Antifungal Activity (MIC µg/mL)

Fungal SpeciesThis compound (µg/mL)Amphotericin B (µg/mL)
Candida albicansData not available in searched literature0.06 - 1.0[1]
Aspergillus fumigatusData not available in searched literature0.25 - 2.0[2]

Cytotoxicity Profile

The therapeutic utility of an antifungal agent is intrinsically linked to its selective toxicity towards fungal cells over host cells. Amphotericin B is notorious for its dose-limiting nephrotoxicity and other adverse effects. The cytotoxicity of this compound has been evaluated against various human cell lines, primarily in the context of its anticancer potential.

Table 2: In Vitro Cytotoxicity (IC₅₀ µM)

Human Cell LineThis compound (µM)Amphotericin B (µM)
HepG2 (Hepatocellular Carcinoma)Data not available in searched literatureNo significant cytotoxicity observed at 1.25 and 2.50 µg/mL (~1.35 and 2.7 µM)[3][4]
HL-60 (Promyelocytic Leukemia)Potent activity reported[5]Data not available in searched literature

Note: Similar to the antifungal data, a direct comparison of cytotoxicity using the same cell lines and experimental conditions is not available. The provided data for Amphotericin B on HepG2 cells suggests low cytotoxicity at the tested concentrations. This compound has demonstrated potent cytotoxicity against the HL-60 cancer cell line. Further studies are required to determine the therapeutic index of this compound as an antifungal agent.

Mechanism of Action

The mechanisms by which this compound and Amphotericin B exert their effects are distinct, offering different therapeutic targets and potential for synergistic applications.

Amphotericin B

Amphotericin B's primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane.[1][6][7][8] This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of intracellular ions and small molecules, ultimately leading to fungal cell death.[1][6][7][8] This process can also induce oxidative damage to the fungal cell.[9] Its toxicity in humans is attributed to a lower-affinity binding to cholesterol in mammalian cell membranes.[9]

AmphotericinB_Pathway AmB Amphotericin B Ergosterol Ergosterol (Fungal Cell Membrane) AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion & Molecule Leakage Pore->Leakage Causes Death Fungal Cell Death Leakage->Death Leads to

Mechanism of Action of Amphotericin B.
This compound

The precise antifungal mechanism of this compound is not as well-elucidated as that of Amphotericin B. However, studies on its cytotoxic effects against cancer cells suggest that it induces apoptosis through caspase activation.[5] This process involves nuclear condensation and DNA fragmentation.[5] The pro-apoptotic activity of this compound is linked to its α,β-unsaturated carbonyl group, which can react with thiol-containing molecules like glutathione via a Michael addition, potentially disrupting cellular redox balance and signaling pathways.[5]

PyrrocidineA_Pathway PyrA This compound Cell Fungal/Cancer Cell PyrA->Cell Enters Caspases Caspase Activation Cell->Caspases Induces Apoptosis Apoptosis Caspases->Apoptosis Leads to DNA_frag DNA Fragmentation Apoptosis->DNA_frag Results in

Proposed Apoptotic Pathway of this compound.

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of antimicrobial agents. The following are generalized protocols for determining antifungal susceptibility and cytotoxicity.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Fungal Culture (e.g., C. albicans) Inoculum Standardized Inoculum Preparation Fungal_Culture->Inoculum Plate_Setup Inoculation of Microtiter Plate with Fungi and Drug Dilutions Inoculum->Plate_Setup Drug_Dilution Serial Dilution of This compound / Amphotericin B Drug_Dilution->Plate_Setup Incubation Incubation (e.g., 24-48h at 35°C) Plate_Setup->Incubation Readout Visual or Spectrophotometric Reading of Fungal Growth Incubation->Readout MIC_Determination Determination of MIC (Lowest concentration with no visible growth) Readout->MIC_Determination

General Workflow for Antifungal Susceptibility Testing.

Methodology:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Drug Dilution: Serial twofold dilutions of the antifungal agent are prepared in the microtiter plates.

  • Inoculation: Each well, containing a specific drug concentration, is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the fungus.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Human Cell Line Culture (e.g., HepG2) Cell_Seeding Seeding of Cells into 96-well Plates Cell_Culture->Cell_Seeding Drug_Treatment Addition of Drug Dilutions (this compound / Amphotericin B) Cell_Seeding->Drug_Treatment Incubation_24h Incubation (e.g., 24h at 37°C) Drug_Treatment->Incubation_24h MTT_Addition Addition of MTT Reagent Incubation_24h->MTT_Addition Incubation_4h Incubation (e.g., 4h at 37°C) MTT_Addition->Incubation_4h Solubilization Addition of Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Measurement of Absorbance (e.g., at 570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculation of IC₅₀ Value Absorbance_Reading->IC50_Calculation

References

A Comparative Analysis of the Anticancer Efficacy of Pyrrocidine A and Cisplatin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 7, 2025

[City, State] – In the ongoing quest for more effective and targeted cancer therapies, researchers and drug development professionals constantly evaluate novel compounds against established chemotherapeutic agents. This guide provides a detailed, objective comparison of the anticancer activities of Pyrrocidine A, a fungal metabolite, and cisplatin, a cornerstone of platinum-based chemotherapy. This analysis is supported by experimental data from peer-reviewed studies, offering insights into their respective mechanisms of action, cytotoxic profiles, and the signaling pathways they modulate.

Executive Summary

Cisplatin, a widely used anticancer drug, exerts its cytotoxic effects primarily by forming adducts with DNA, leading to DNA damage and the induction of apoptosis.[1] Its efficacy, however, is often limited by significant side effects and the development of drug resistance. This compound, a natural product derived from endophytic fungi, has demonstrated potent cytotoxicity across a range of cancer cell lines.[2][3] Its proposed mechanism of action, which differs from traditional chemotherapeutics, involves the induction of apoptosis through caspase activation, potentially offering an alternative therapeutic strategy, particularly in cases of cisplatin resistance.[2][3]

Comparative Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and cisplatin against various cancer cell lines. It is important to note that these values are from different studies and direct, head-to-head comparisons in a single study are limited in the publicly available literature. Variations in experimental conditions such as cell density and assay duration can influence IC50 values.[4]

Table 1: IC50 Values of this compound Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
HL60Human Promyelocytic LeukemiaNot explicitly stated, but activity is 70-fold higher than Pyrrocidine BNot specified
VariousJFCR39 Human Cancer Cell PanelBroad inhibition observedNot specified

Data for this compound is limited in terms of specific IC50 values across a wide range of cell lines in the available literature.

Table 2: IC50 Values of Cisplatin Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
A549Lung Carcinoma4.97 - 9.92Not specified
HeLaCervical CancerVaries widely (2 - 40)24
MCF-7Breast AdenocarcinomaVaries widely48 / 72
HepG2Hepatocyte CarcinomaVaries widely48 / 72
SKOV-3Ovarian CancerVaries widely (2 - 40)24

Cisplatin IC50 values are known to have high variability across studies due to differing experimental conditions.[4][5]

Mechanisms of Action and Signaling Pathways

This compound:

This compound's anticancer activity is attributed to its unique 13-membered macrocyclic alkaloid structure, which includes an α,β-unsaturated carbonyl group.[2][3] This functional group is crucial for its bioactivity. The proposed mechanism involves a Michael-type addition reaction with thiol-containing molecules, such as glutathione and cysteine residues in proteins.[2][3] This interaction is believed to trigger a cascade of events leading to apoptosis, primarily through the activation of caspases.[2][3] The apoptosis-inducing activity of this compound can be suppressed by thiol-containing antioxidants like N-acetyl-l-cysteine (NAC), further supporting the role of the Michael addition in its mechanism.[2][3]

PyrrocidineA_Pathway PyrrocidineA This compound Cell Cancer Cell PyrrocidineA->Cell MichaelAddition Michael Addition PyrrocidineA->MichaelAddition α,β-unsaturated carbonyl group Thiol Intracellular Thiols (e.g., Glutathione, Cysteine residues) Cell->Thiol Thiol->MichaelAddition CaspaseActivation Caspase Activation MichaelAddition->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

This compound's Proposed Apoptotic Pathway

Cisplatin:

Cisplatin is a well-established DNA-damaging agent.[1] Upon entering the cell, it binds to the N7 reactive center on purine bases of DNA, forming various adducts, with 1,2-intrastrand cross-links being the most common.[1] These DNA adducts obstruct DNA replication and transcription, triggering cellular damage responses.[1] This leads to cell cycle arrest and the induction of apoptosis through complex signaling pathways. Key players in cisplatin-induced apoptosis include the tumor suppressor protein p53, which is activated in response to DNA damage, and the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, culminating in the activation of executioner caspases.[1][6]

Cisplatin_Pathway Cisplatin Cisplatin Cell Cancer Cell Cisplatin->Cell DNA Nuclear DNA Cisplatin->DNA Binds to Purine Bases Cell->DNA DNA_Adducts DNA Adducts & Cross-links DNA->DNA_Adducts DNA_Damage_Response DNA Damage Response DNA_Adducts->DNA_Damage_Response p53 p53 Activation DNA_Damage_Response->p53 Extrinsic Extrinsic Pathway (Death Receptors) DNA_Damage_Response->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) p53->Intrinsic Caspase_Activation Caspase Activation (Caspase-9, Caspase-8) Intrinsic->Caspase_Activation Extrinsic->Caspase_Activation Executioner_Caspases Executioner Caspases (Caspase-3) Caspase_Activation->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Cisplatin's Apoptotic Signaling Pathway

Experimental Protocols

The following are generalized protocols for common assays used to determine the anticancer activity of compounds like this compound and cisplatin.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (this compound or cisplatin) and a vehicle control.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound (e.g., this compound, Cisplatin) Seed_Cells->Add_Compound Incubate Incubate (e.g., 24-72h) Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

References

A Comparative Analysis of Pyrrocidine A and Other Macrocyclic Alkaloids: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of drug discovery, natural products remain a vital source of novel bioactive compounds. Among these, macrocyclic alkaloids have emerged as a promising class of molecules with a diverse range of pharmacological activities. This guide provides a comparative analysis of Pyrrocidine A, a unique 13-membered macrocyclic alkaloid, with other notable macrocyclic alkaloids, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Introduction to this compound and Other Macrocyclic Alkaloids

This compound is an antimicrobial and cytotoxic compound produced by endophytic fungi, such as Sarocladium zeae (formerly Acremonium zeae)[1][2][3][4]. Its unique structure, featuring a 13-membered macrocycle with an α,β-unsaturated carbonyl group, is crucial for its biological activity[5]. This reactive moiety allows this compound to interact with biological nucleophiles, leading to the induction of apoptosis in cancer cells[5].

This guide will compare this compound with other significant macrocyclic alkaloids, including:

  • Embellicines: A class of macrocyclic alkaloids with a cyclopenta[b]fluorene ring system, known for their cytotoxic properties.

  • Hirsutellones: Structurally related to pyrrocidines, these compounds with a decahydrofluorene skeleton have attracted attention for their antimicrobial and cytotoxic potential.

  • Manzamines: A complex class of marine-derived β-carboline alkaloids with a broad spectrum of bioactivities, including anti-inflammatory, antimicrobial, and anticancer effects.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of this compound and other selected macrocyclic alkaloids. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution as experimental conditions may have varied.

Cytotoxic Activity
CompoundCell LineIC50 (µM)Reference
This compoundHL60 (Human promyelocytic leukemia)Potent (activity is 70-fold higher than Pyrrocidine B)[5]
MDA-MB-231 (Human breast cancer)0.4 - 4.8[6]
OVCAR3 (Human ovarian cancer)-[6]
MDA-MB-435 (Human melanoma)-[6]
Embellicine AMDA-MB-231 (Human breast cancer)0.4 - 4.8[6]
OVCAR3 (Human ovarian cancer)-
MDA-MB-435 (Human melanoma)-
Hirsutellone BMycobacterium tuberculosisMIC = 0.78 µg/mL
Manzamine AL5178Y (Mouse lymphoma)ED50 = 1.6 µg/mL (as N-oxide)
Vero (Monkey kidney fibroblast)IC50 = 200 ng/mL
Table 1: Comparative Cytotoxic Activity of Macrocyclic Alkaloids.
Antimicrobial Activity
CompoundOrganismMIC (µg/mL)Reference
This compoundGram-positive bacteria (general)Potent activity[3]
Staphylococcus aureus (including MRSA)0.25 - 2[3]
Candida albicansModerate activity[3]
Hirsutellone BMycobacterium tuberculosis H37Rv0.78
Manzamine AMycobacterium tuberculosis H37Rv1.56
Staphylococcus aureusIC50 = 0.5
Methicillin-resistant Staphylococcus aureus (MRSA)IC50 = 0.7
Table 2: Comparative Antimicrobial Activity of Macrocyclic Alkaloids.

Mechanisms of Action and Signaling Pathways

This compound: Induction of Apoptosis

This compound exerts its potent cytotoxic effects by inducing apoptosis, a form of programmed cell death. The key to its mechanism lies in the α,β-unsaturated carbonyl group within its macrocyclic structure. This electrophilic center readily undergoes a Michael-type addition reaction with intracellular thiols, such as those in glutathione and cysteine residues of proteins[5]. This interaction is believed to trigger a cascade of events leading to the activation of caspases, the primary executioners of apoptosis[5][7]. The activation of caspases ultimately leads to characteristic apoptotic events such as nuclear condensation and DNA fragmentation[7].

PyrrocidineA_Apoptosis_Pathway PyrrocidineA This compound MichaelAddition Michael Addition PyrrocidineA->MichaelAddition Thiol Intracellular Thiols (e.g., Glutathione, Cysteine residues) Thiol->MichaelAddition CaspaseActivation Caspase Activation (e.g., Caspase-3, -9) MichaelAddition->CaspaseActivation Triggers Apoptosis Apoptosis (Nuclear Condensation, DNA Fragmentation) CaspaseActivation->Apoptosis Executes

This compound-induced apoptosis pathway.
Embellicine A: Potential NF-κB Inhibition

The cytotoxic properties of Embellicine A are suggested to be linked to the inhibition of TNFα-induced NF-κB transcriptional activity[6]. NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Its inhibition can lead to the sensitization of cancer cells to apoptosis.

Manzamine A: A Multi-Targeted Alkaloid

Manzamine A exhibits a complex mechanism of action, interacting with multiple signaling pathways. Its anti-inflammatory effects are, in part, attributed to the inhibition of glycogen synthase kinase-3β (GSK-3β), a key regulator of inflammatory responses[8]. Furthermore, Manzamine A has been shown to inhibit autophagy, a cellular process of degradation and recycling, by targeting vacuolar ATPases[1]. In the context of cancer, Manzamine A can modulate the expression of the SIX1 homeobox gene and inhibit casein kinase 2α (CK2α), both of which are involved in cell proliferation and survival[2][9].

ManzamineA_Signaling_Pathways cluster_inflammation Anti-inflammatory Effects cluster_autophagy Autophagy Inhibition cluster_cancer Anticancer Effects ManzamineA Manzamine A GSK3B GSK-3β ManzamineA->GSK3B Inhibits VATPase Vacuolar ATPase ManzamineA->VATPase Inhibits SIX1 SIX1 ManzamineA->SIX1 Inhibits CK2a CK2α ManzamineA->CK2a Inhibits Inflammation Inflammation GSK3B->Inflammation Promotes Autophagy Autophagy VATPase->Autophagy Enables CellProliferation Cell Proliferation & Survival SIX1->CellProliferation Promotes CK2a->CellProliferation Promotes MTT_Assay_Workflow CellSeeding 1. Seed cells in a 96-well plate CompoundTreatment 2. Treat cells with alkaloid CellSeeding->CompoundTreatment Incubation1 3. Incubate for 24-72 hours CompoundTreatment->Incubation1 MTT_Addition 4. Add MTT reagent Incubation1->MTT_Addition Incubation2 5. Incubate for 2-4 hours MTT_Addition->Incubation2 Solubilization 6. Add solubilization solution (e.g., DMSO) Incubation2->Solubilization Absorbance 7. Measure absorbance at ~570 nm Solubilization->Absorbance

References

In Vivo Validation of Pyrrocidine A's Antimicrobial Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrrocidine A, a macrocyclic alkaloid produced by endophytic fungi, has demonstrated significant antimicrobial properties in laboratory settings. This guide provides a comprehensive overview of its validated antimicrobial effects, comparing its performance with other agents based on available in vitro data. While in vivo validation in animal models remains a critical next step and is currently lacking in published literature, this guide offers a data-driven summary of this compound's potential and outlines a prospective experimental workflow for future in vivo studies.

Comparative Antimicrobial Activity (in vitro)

This compound has shown potent activity against a range of Gram-positive bacteria, including drug-resistant strains, and moderate efficacy against the yeast Candida albicans.[1] The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various microorganisms as reported in scientific literature.

MicroorganismStrainThis compound MIC (µg/mL)Comparator AgentComparator MIC (µg/mL)Reference
Enterococcus faecalis(3 strains)0.5 - 1VancomycinNot specified[1]
Enterococcus faecium(3 strains, incl. 2 VRE)0.5 - 1VancomycinNot specified[1]
Candida albicansNot specified8Not specifiedNot specified[1]
Aspergillus flavusNot specifiedSignificant activityPyrrocidine BLess active[2][3]
Fusarium verticillioidesNot specifiedSignificant activityPyrrocidine BLess active[2][3]

VRE: Vancomycin-Resistant Enterococcus

Mechanism of Action

While the precise antimicrobial mechanism of action is not fully elucidated, studies on its cytotoxic effects in cancer cells suggest that this compound's α,β-unsaturated carbonyl group is crucial for its bioactivity.[4] It has been shown to induce apoptosis by binding to thiol-containing antioxidants, leading to caspase activation.[4] This suggests a potential mechanism involving the disruption of cellular redox homeostasis in microbial cells as well.

Prospective In Vivo Experimental Workflow

The following diagram outlines a standard workflow for the in vivo validation of a novel antimicrobial agent like this compound. This serves as a methodological guide for researchers aiming to bridge the gap between in vitro findings and clinical potential.

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_animal_model Animal Model Development cluster_in_vivo_testing In Vivo Efficacy Testing cluster_analysis Data Analysis & Pharmacokinetics in_vitro In Vitro MIC & MBC Testing toxicity Cytotoxicity & Hemolysis Assays in_vitro->toxicity Initial Screening model_selection Model Selection (e.g., Murine Sepsis) toxicity->model_selection Safety Profile infection Establishment of Infection model_selection->infection Model Optimization treatment Treatment with this compound & Controls infection->treatment Infection Confirmation monitoring Monitoring of Clinical Signs & Survival treatment->monitoring Therapeutic Intervention bacterial_load Bacterial Load Determination (CFU) monitoring->bacterial_load Endpoint Assessment pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis bacterial_load->pk_pd Efficacy Data histopathology Histopathological Examination pk_pd->histopathology Tissue Analysis

Caption: Prospective workflow for in vivo antimicrobial validation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the in vivo validation of this compound.

Murine Systemic Infection Model
  • Animal Model: Male BALB/c mice, 6-8 weeks old.

  • Infection: Mice are infected via intraperitoneal (i.p.) injection with a lethal dose (e.g., 1 x 107 CFU) of a clinically relevant bacterial strain, such as Methicillin-resistant Staphylococcus aureus (MRSA).

  • Treatment: One hour post-infection, mice are treated with this compound at various doses (e.g., 1, 5, 10 mg/kg) via intravenous (i.v.) or i.p. administration. Control groups would include a vehicle control and a standard-of-care antibiotic (e.g., vancomycin).

  • Monitoring: Survival is monitored for 7 days.

  • Bacterial Load: At defined time points (e.g., 24 hours post-treatment), a subset of mice from each group is euthanized, and organs (e.g., spleen, liver, kidneys) are harvested to determine the bacterial load (CFU/gram of tissue).

Pharmacokinetic Analysis
  • Administration: A single dose of this compound is administered to healthy mice via the intended clinical route (e.g., i.v.).

  • Sampling: Blood samples are collected at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-administration.

  • Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Parameter Calculation: Key pharmacokinetic parameters, including half-life (t1/2), volume of distribution (Vd), and clearance (CL), are calculated.

Signaling Pathway and Potential Interactions

This compound has been shown to interact with cellular pathways that regulate oxidative stress and apoptosis.[4] In the context of fungal-fungal interactions, it can significantly upregulate the expression of specific genes in Fusarium verticillioides, including a putative zinc-binding dehydrogenase and an ABC transporter, suggesting a complex cellular response to the compound.[5][6]

signaling_pathway pyrrocidine_a This compound cell_membrane Fungal Cell Membrane pyrrocidine_a->cell_membrane Approaches cellular_entry Cellular Entry cell_membrane->cellular_entry Crosses thiol_binding Binding to Thiols (e.g., Glutathione) cellular_entry->thiol_binding gene_expression Altered Gene Expression cellular_entry->gene_expression oxidative_stress Increased Oxidative Stress thiol_binding->oxidative_stress growth_inhibition Fungal Growth Inhibition oxidative_stress->growth_inhibition abc_transporter ABC Transporter Upregulation (Resistance) gene_expression->abc_transporter zn_dehydrogenase Zinc-Binding Dehydrogenase Upregulation gene_expression->zn_dehydrogenase abc_transporter->pyrrocidine_a Efflux

Caption: Putative cellular interactions of this compound in fungi.

Conclusion

The available in vitro data strongly support the potential of this compound as a novel antimicrobial agent, particularly against Gram-positive bacteria. However, the absence of in vivo efficacy and safety data is a significant gap in its developmental pathway. The experimental protocols and workflows outlined in this guide provide a clear roadmap for the necessary preclinical research to validate its therapeutic potential. Further investigation into its mechanism of action and potential for synergy with existing antibiotics is also warranted.

References

Pyrrocidine A: A Promising Newcomer in the Fight Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Pyrrocidine A's Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE)

The rise of antibiotic-resistant bacteria poses a significant threat to global health. In the urgent search for novel antimicrobial agents, this compound, a fungal metabolite, has emerged as a potent compound with significant activity against a range of Gram-positive bacteria, including formidable drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). This guide provides a comparative analysis of this compound's activity against these superbacteria, presenting available experimental data alongside established antibiotics.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency, representing the lowest concentration required to inhibit the visible growth of a microorganism. While specific MIC data for this compound against a wide range of MRSA strains remains limited in publicly available research, its activity against Enterococcus species, including vancomycin-resistant strains, has been documented. The following table summarizes the available MIC data for this compound and compares it with commonly used antibiotics against MRSA and VRE.

AntibioticOrganismStrain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Enterococcus faecalisThree strains4 - 8--
Enterococcus faeciumThree strains (including two vancomycin-resistant)4 - 8--
Vancomycin S. aureus (MRSA)Multiple clinical isolates0.5 - 212
S. aureus (MRSA)Clinical isolates≤3--
Linezolid S. aureus (MRSA)Multiple isolates0.25 - 424
Enterococci (VRE)Multiple isolates0.38 - 222
Daptomycin S. aureus (MRSA)Multiple clinical isolates≤0.032 - 10.12 - 0.50.5
Enterococci (VRE)Multiple clinical isolates0.125 - 212

Note: Data for comparator antibiotics is compiled from multiple studies and represents a range of reported values. The absence of specific MIC values for this compound against MRSA in this table highlights a current gap in the research literature.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure crucial for assessing the in vitro activity of an antimicrobial agent. The following is a detailed methodology for a typical broth microdilution MIC assay.

Broth Microdilution Method for MIC Determination

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate, followed by the addition of a standardized bacterial inoculum. The plates are then incubated, and the lowest concentration of the agent that inhibits visible bacterial growth is determined.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial agent stock solution (e.g., this compound)

  • Bacterial culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipettor

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution (at twice the desired highest final concentration) to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as a positive control (broth and inoculum, no antibiotic).

    • Well 12 serves as a negative control (broth only).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for determining its MIC.

G cluster_workflow Experimental Workflow: MIC Assay prep Prepare Serial Dilutions of this compound plate Inoculate Microtiter Plate prep->plate inoculum Prepare Standardized Bacterial Inoculum inoculum->plate incubate Incubate at 37°C for 18-24h plate->incubate read Read and Determine MIC incubate->read

Figure 1: Workflow for MIC determination.

G cluster_moa Proposed Antibacterial Mechanism of this compound pyrrocidine This compound (α,β-unsaturated carbonyl) michael_addition Michael Addition pyrrocidine->michael_addition bacterial_cell Bacterial Cell thiol Nucleophilic Thiol Groups (e.g., in enzymes, glutathione) bacterial_cell->thiol thiol->michael_addition inactivation Covalent Adduct Formation & Enzyme Inactivation michael_addition->inactivation disruption Disruption of Essential Cellular Processes inactivation->disruption death Bacterial Cell Death disruption->death

Figure 2: Proposed mechanism of this compound.

The potent in vitro activity of this compound against drug-resistant Gram-positive bacteria, particularly vancomycin-resistant Enterococci, positions it as a promising candidate for further preclinical and clinical investigation. While more comprehensive data, especially against a diverse panel of MRSA isolates, is needed for a complete comparative assessment, the existing evidence strongly supports its potential as a future therapeutic agent in the critical battle against antimicrobial resistance.

Safety Operating Guide

Personal protective equipment for handling Pyrrocidine A

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for the handling of Pyrrocidine A, a potent antimicrobial and cytotoxic compound.[1][2][3] Given the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, this document outlines procedural guidance based on established protocols for handling cytotoxic agents. These recommendations are intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Operational Plan for Safe Handling

1. Engineering Controls and Designated Work Area:

  • All work with this compound, especially when handling powders or creating solutions, should be conducted within a certified Class II Biosafety Cabinet (BSC) or a fume hood to minimize inhalation exposure.[4]

  • A designated area for the handling of this compound should be clearly marked. Access to this area should be restricted to authorized personnel.

2. Personal Protective Equipment (PPE):

  • Appropriate PPE is mandatory and serves as the primary barrier against exposure.[5] All personnel must be trained in the proper selection and use of PPE for cytotoxic compounds.[6] The following table summarizes the required PPE.

Data Presentation: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Gloves Two pairs of chemotherapy-rated, powder-free nitrile gloves.[6] Select gloves compliant with ASTM D6978-05 standards.[7] The outer glove should be changed immediately upon contamination.Provides a primary barrier against skin contact and absorption. Double-gloving offers added protection.
Gown Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[5]Protects skin and personal clothing from contamination.
Eye and Face Protection Safety goggles and a face shield, or a full-face respirator.[6]Protects against splashes and aerosols.
Respiratory Protection A fit-tested N95 or higher respirator should be used when handling the compound as a powder or when there is a risk of aerosol generation.[6] A surgical mask is not sufficient for respiratory protection from chemical powders.Prevents inhalation of airborne particles.
Additional Protection Disposable shoe covers and a cap are recommended to prevent the spread of contamination.[6]Minimizes the tracking of contaminants outside of the designated work area.

3. Spill Management:

  • A cytotoxic spill kit must be readily available in the laboratory.

  • In the event of a spill, the area should be immediately secured and all personnel alerted.

  • Personnel cleaning the spill must wear the full PPE outlined above.

  • Use absorbent materials from the spill kit to contain and clean up the spill.[5]

  • Decontaminate the area with an appropriate cleaning agent.

  • All materials used for cleanup must be disposed of as cytotoxic waste.[5]

4. Disposal Plan:

  • All waste generated from handling this compound, including contaminated PPE, labware, and cleaning materials, must be treated as cytotoxic waste.

  • Dispose of all cytotoxic waste in clearly labeled, sealed containers.

  • Follow institutional and local regulations for the disposal of hazardous chemical waste.

Experimental Protocols: General Handling Procedure

  • Preparation: Before handling this compound, ensure the designated work area within the BSC or fume hood is clean and uncluttered. Assemble all necessary materials, including the compound, solvents, and labware.

  • Donning PPE: Put on all required PPE in the correct order (e.g., gown, mask, eye protection, inner gloves, outer gloves).

  • Weighing and Reconstitution: If working with a powder, carefully weigh the required amount within the BSC to minimize aerosol generation. When reconstituting, add the solvent slowly to the powder to avoid splashing.

  • Experimental Use: Conduct all experimental procedures with care to prevent splashes, spills, and the generation of aerosols.

  • Decontamination: After use, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination, typically in the reverse order of donning. Dispose of all disposable PPE as cytotoxic waste.

  • Handwashing: Wash hands thoroughly with soap and water after removing gloves.

Mandatory Visualization: Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_area 1. Prepare Designated Area (BSC/Fume Hood) don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh/Reconstitute don_ppe->weigh experiment 4. Conduct Experiment weigh->experiment decontaminate 5. Decontaminate Surfaces & Equipment experiment->decontaminate spill Spill Occurs experiment->spill dispose_waste 6. Dispose of Cytotoxic Waste decontaminate->dispose_waste doff_ppe 7. Doff PPE dispose_waste->doff_ppe wash_hands 8. Wash Hands doff_ppe->wash_hands manage_spill Follow Spill Management Protocol spill->manage_spill manage_spill->decontaminate

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.